molecular formula C9H17NO B1656681 9-Oxa-1-azaspiro[5.5]undecane CAS No. 53702-82-2

9-Oxa-1-azaspiro[5.5]undecane

Katalognummer: B1656681
CAS-Nummer: 53702-82-2
Molekulargewicht: 155.24
InChI-Schlüssel: HNYYNSTWKWZXAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Oxa-1-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24. The purity is usually 95%.
BenchChem offers high-quality 9-Oxa-1-azaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Oxa-1-azaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

9-oxa-1-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-6-10-9(3-1)4-7-11-8-5-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYYNSTWKWZXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718889
Record name 9-Oxa-1-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53702-82-2
Record name 9-Oxa-1-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structural Elucidation of 9-Oxa-1-azaspiro[5.5]undecane Derivatives: A Comprehensive Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the over-reliance on planar, sp2 -hybridized aromatic scaffolds has historically led to molecules with poor solubility and high attrition rates in clinical trials. To combat this, medicinal chemists have championed the "escape from flatland," heavily incorporating spirocyclic scaffolds to navigate three-dimensional chemical space[1.1].

Among these, 9-oxa-1-azaspiro[5.5]undecane derivatives are of profound interest. By featuring two orthogonal six-membered rings sharing a single quaternary carbon (C6), this scaffold provides a rigid, highly sp3 -enriched vector. The strategic placement of a nitrogen atom at position 1 and an oxygen atom at position 9 introduces distinct hydrogen-bonding capabilities and dipole moments, drastically improving Lipophilic Ligand Efficiency (LLE) and target specificity[1.4].

However, the very features that make these molecules desirable—high solubility and lack of planar π−π stacking—make their crystallization and structural elucidation notoriously difficult. This whitepaper details the causality-driven methodologies required to successfully crystallize, analyze, and validate the three-dimensional structures of 9-oxa-1-azaspiro[5.5]undecane derivatives.

Logic A 9-Oxa-1-azaspiro[5.5]undecane B Increased sp³ Character A->B C Orthogonal Ring Vectors A->C D Escape from Flatland B->D C->D E Improved LLE & Solubility D->E

Mechanistic rationale for spiro[5.5]undecane scaffolds in drug design.

Overcoming Crystallization Bottlenecks

As an application scientist, I frequently observe that highly sp3 -rich molecules resist crystallization, often "oiling out" due to their high conformational flexibility in solution and lack of strong intermolecular packing forces.

The Causality of Derivatization: To force a thermodynamic crystalline state, we must engineer the intermolecular interactions. For 9-oxa-1-azaspiro[5.5]undecane, the secondary amine at position 1 is the ideal synthetic handle. Converting the free base into a hydrochloride salt[1.10] or a bulky carbamate (e.g., a Boc-derivative) introduces robust hydrogen-bond donors/acceptors ( N−H⋯Cl− or N−H⋯O ) that anchor the crystal lattice.

Methodology 1: Controlled Vapor Diffusion Crystallization

This protocol utilizes a self-validating thermodynamic gradient to prevent kinetic trapping (amorphous precipitation).

Step-by-Step Protocol:

  • Solubilization: Dissolve 10–15 mg of the 9-oxa-1-azaspiro[5.5]undecane derivative (e.g., HCl salt) in 0.5 mL of a high-solubility solvent (e.g., methanol or dichloromethane) inside a 2 mL inner vial.

  • Anti-Solvent Chamber: Place the unsealed inner vial into a larger 20 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., diethyl ether or pentane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 20°C in a vibration-free environment.

  • Mechanism: The volatile anti-solvent slowly diffuses through the vapor phase into the inner vial, gradually lowering the dielectric constant of the solution and driving the spirocycle past its solubility limit into the metastable nucleation zone.

  • Self-Validation Check: After 3–7 days, inspect the vial under a polarized light microscope. The emergence of birefringence (the crystal glowing against a dark background as the polarizer is rotated) definitively validates the presence of an ordered crystalline lattice rather than an amorphous salt crash.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal is harvested, the structural elucidation relies on solving the phase problem and refining the atomic coordinates. Similar spiro[5.5]undecane systems, such as 1,5-dioxaspiro[5.5]undecane derivatives, typically crystallize in monoclinic ( P21​/n ) or triclinic ( P1ˉ ) space groups[1.3].

Workflow N1 Spirocyclic Core Synthesis N2 Salt Formation (e.g., HCl) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Cryogenic SCXRD Data Collection N3->N4 N5 Anisotropic Refinement N4->N5

SCXRD workflow for spirocyclic derivatives.

Methodology 2: SCXRD Data Collection and Phase Resolution

Step-by-Step Protocol:

  • Cryomounting: Coat the crystal in paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen polyimide loop.

  • Cryocooling (Causality): Immediately plunge the crystal into a 100 K nitrogen stream on the diffractometer. Why? Cryocooling minimizes the Debye-Waller factors (atomic thermal vibrations), which dramatically sharpens high-angle diffraction spots and prevents radiation-induced free radical damage to the organic framework.

  • Data Acquisition: Expose the crystal to Mo ( λ=0.71073 Å) or Cu ( λ=1.5418 Å) X-ray radiation. Collect a full sphere of data using ω and ϕ scans.

  • Phase Problem Resolution: X-ray detectors only measure intensity, losing the phase angle of the wave. Use intrinsic phasing algorithms (e.g., SHELXT) to mathematically reconstruct the electron density map.

  • Least-Squares Refinement & Self-Validation: Refine the atomic coordinates anisotropically using SHELXL.

    • Self-Validation Check: Monitor the R1​ value (residual factor). An R1​<0.05 (5%) validates that the theoretical model perfectly matches the raw experimental diffraction data.

Structural Analysis & Conformational Insights

The crystallographic data of 9-oxa-1-azaspiro[5.5]undecane derivatives reveals the fundamental physical chemistry that makes them valuable to drug development. The central spiro carbon (C6) forces the two six-membered rings into a strictly orthogonal geometry (dihedral angle ≈90∘ ). Both the piperidine (1-aza) and tetrahydropyran (9-oxa) rings predominantly adopt low-energy chair conformations[1.8].

To contextualize this, we compare the expected crystallographic parameters of the 9-oxa-1-aza core against known dioxaspiro analogs.

Table 1: Comparative Crystallographic Parameters of Spiro[5.5]undecane Systems
Parameter1,5-Dioxaspiro[5.5]undecane Deriv.[1.3]9-Oxa-1-azaspiro[5.5]undecane (Targeted)Causality / Structural Significance
Crystal System MonoclinicMonoclinic or TriclinicLow symmetry accommodates the bulky, orthogonal chair-chair conformation.
Space Group P21​/n P21​/c or P1ˉ Asymmetric heteroatom substitution forces dense, low-symmetry packing.
Cell Volume ( V ) ∼1367 ų ∼1400−1500 ųDependent on the N-1 derivatization (e.g., Boc group vs. HCl salt).
Dihedral Angle ∼88∘−90∘ ∼89∘ Validates the orthogonal relationship of the spiro-fused rings.
H-Bonding C−H⋯O interactions N−H⋯O and N−H⋯Cl Nitrogen at position 1 introduces strong, directional H-bond donors[1.10].
Validation ( R1​ ) 0.0420 <0.0500 Self-validates the accuracy of the atomic coordinate assignments.

Translating Structure to Drug Discovery

The structural elucidation of 9-oxa-1-azaspiro[5.5]undecane is not merely an academic exercise; it directly informs rational drug design. The SCXRD data confirms that the oxygen and nitrogen atoms project their lone pairs and hydrogen-bond vectors into distinct, non-overlapping 3D quadrants.

When designing a pharmacophore, medicinal chemists use these exact atomic coordinates to model how the spirocycle will dock into a target protein's binding pocket. The rigid sp3 architecture ensures a low entropic penalty upon binding, while the orthogonal presentation of the heteroatoms maximizes specific interactions with the target, validating the "escape from flatland" hypothesis[1.1].

References

  • [1] Zheng, Y., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • [2] Wang, X., et al. "Syntheses and Crystal Structures of Two Novel Spiro Compounds Containing 1,5-Dioxaspiro[5.5]undecane-2,4-dione." ResearchGate. URL:[Link]

  • [3] Wünsch, B., et al. "Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold." Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • [4] Suenram, R. D., et al. "Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates." PCCP (RSC Publishing). URL:[Link]

Sources

"biological activity screening of novel 9-Oxa-1-azaspiro[5.5]undecane analogs"

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Screening of Novel 9-Oxa-1-azaspiro[5.5]undecane Analogs: A Comprehensive Workflow for Target-Directed Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of novel chemical entities not just as a series of tests, but as a rigorous, self-validating logic system. The transition from planar, heavily aromatic molecules to three-dimensional spirocyclic scaffolds represents a critical paradigm shift in modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), we "escape from flatland," thereby reducing promiscuous protein binding, mitigating off-target toxicity, and drastically improving physicochemical properties like aqueous solubility[1].

This technical guide establishes the definitive workflow for screening the biological activity of 9-oxa-1-azaspiro[5.5]undecane (interchangeably referred to as 1-oxa-9-azaspiro[5.5]undecane) analogs. We will dissect the causality behind experimental design, focusing on their primary validated targets: the mycobacterial MmpL3 transporter and human soluble epoxide hydrolase (sEH),[2].

Target Biology & Mechanism of Action

Recent 2024 research has demonstrated that functionalized derivatives of the 9-oxa-1-azaspiro[5.5]undecane scaffold act as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis (M.tb). MmpL3 is an essential inner-membrane transporter responsible for the translocation of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. This step is an absolute prerequisite for the biosynthesis of the mycobacterial cell wall[3].

The 3D structural complexity of the spiro[5.5]undecane core allows these analogs to perfectly occupy the transmembrane domain of MmpL3, competitively disrupting the proton-motive force (PMF) required for TMM flipping.

MmpL3_Mechanism TMM_Cyto Trehalose Monomycolate (Cytoplasm) MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Cyto->MmpL3 Proton Motive Force (PMF) Transport TMM_Peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_Peri Translocation TDM Trehalose Dimycolate (Cell Wall) TMM_Peri->TDM Ag85 Complex Catalysis Spiro 9-Oxa-1-azaspiro[5.5]undecane Analogs Spiro->MmpL3 Competitive Inhibition (Blocks Translocation)

Figure 1: Mechanism of MmpL3 inhibition by 9-oxa-1-azaspiro[5.5]undecane analogs.

The Self-Validating Screening Cascade

To prevent false positives and ensure that observed biological activity is driven by genuine target engagement rather than assay interference, we employ a hierarchical screening cascade.

Screening_Cascade Library Spirocyclic Library (9-Oxa-1-azaspiro[5.5]undecanes) Phenotypic Phenotypic REMA Assay (M. tuberculosis H37Rv) Library->Phenotypic High-Throughput Screening Biochemical Target Validation (MmpL3 / sEH Assays) Phenotypic->Biochemical MIC ≤ 1 µM (Hit Triage) ADME Physicochemical Profiling (Solubility, logD, Stability) Biochemical->ADME Target Engagement Confirmed Lead Lead Candidate Selection (In Vivo Efficacy Models) ADME->Lead Optimal PK/PD (logD ~ 1.0)

Figure 2: Hierarchical screening cascade for spirocyclic drug candidates.

High-Throughput Phenotypic Screening: REMA Protocol

The primary phenotypic screen for antimycobacterial activity is the Resazurin Microtiter Assay (REMA) .

Causality & Expertise Insight: M. tuberculosis inherently aggregates in liquid culture due to its lipid-rich cell wall, which causes erratic optical density (OD) readings. We supplement the Middlebrook 7H9 broth with 0.05% Tween-80 to prevent clumping. However, exceeding 0.05% Tween-80 artificially increases membrane permeability, yielding falsely potent Minimum Inhibitory Concentrations (MICs). Furthermore, resazurin (a redox dye) is utilized because it provides a fluorescent readout (resorufin) only when reduced by metabolically active, viable cells, offering superior sensitivity over visual turbidity checks.

Step-by-Step Methodology:
  • Inoculum Preparation: Grow M.tb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 until logarithmic phase (OD₆₀₀ ≈ 0.6). Dilute the culture to a final working concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the 9-oxa-1-azaspiro[5.5]undecane analogs (test range: 100 µM to 0.05 µM) in 100 µL of media.

  • Inoculation: Add 100 µL of the bacterial suspension to each well.

  • Self-Validation Controls:

    • Positive Control: Isoniazid and Rifampicin (validates assay sensitivity).

    • Negative Control: Media + Bacteria + DMSO (validates baseline growth).

    • Autofluorescence Control: Media + Compound + Resazurin (NO bacteria). Crucial step: Spirocycles with conjugated systems may auto-fluoresce or chemically reduce resazurin. This control rules out false negatives.

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color shift from blue to pink.

Orthogonal Target Validation: sEH Biochemical Assay

Beyond antimycobacterial activity, specific functionalizations (e.g., 1-oxa-9-azaspiro[5.5]undecan-4-amine) have been identified as highly soluble inhibitors of human soluble epoxide hydrolase (sEH)[2].

Causality & Expertise Insight: To validate sEH inhibition, we use a fluorogenic substrate, PHOME. PHOME is non-fluorescent until the sEH enzyme hydrolyzes its epoxide ring, triggering an intramolecular cyclization that releases the highly fluorescent 6-methoxy-2-naphthaldehyde. This allows for real-time kinetic monitoring rather than an endpoint assay, ensuring that the calculated IC₅₀ reflects true competitive inhibition rather than assay artifact or compound precipitation.

Step-by-Step Methodology:
  • Enzyme Preparation: Dilute recombinant human sEH in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific enzyme adsorption to the microplate walls.

  • Compound Incubation: Pre-incubate 1 nM of sEH with varying concentrations of the spirocyclic analogs (0.1 nM to 10 µM) at 30°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add PHOME substrate to a final concentration of 50 µM.

  • Self-Validation Controls: Include a "No-Enzyme" well. Epoxides are prone to spontaneous hydrolysis in aqueous buffers. Subtracting the baseline fluorescence of the No-Enzyme control ensures the rate of fluorescence increase is strictly enzyme-dependent.

  • Kinetic Readout: Monitor fluorescence (Excitation 330 nm / Emission 465 nm) continuously for 10 minutes. Calculate the initial velocity ( V0​ ) and determine the IC₅₀ using non-linear regression.

Physicochemical Profiling & Quantitative Data

The primary advantage of the 9-oxa-1-azaspiro[5.5]undecane scaffold over traditional planar drugs is its exceptional physicochemical profile.

Causality & Expertise Insight: We measure logD at pH 7.4 rather than logP. Because the spiro scaffold contains an ionizable basic amine, logP (which only measures the neutral species) is highly misleading. logD accounts for the ionization state at physiological pH, providing a true reflection of the drug's membrane permeability and its remarkable aqueous solubility (> 0.5 mM)[2].

Table 1: Comparative Biological and Physicochemical Profiling
Compound IDCore ScaffoldTarget AssayPrimary EfficacyAqueous Sol. (µM)logD (pH 7.4)
Analog 1 (Dione) 9-Oxa-1-azaspiro[5.5]undecane-2,4-dioneM.tb (H37Rv) MIC0.5 µM> 5001.20
Analog 2 (Amine) 1-Oxa-9-azaspiro[5.5]undecan-4-aminesEH IC₅₀4.5 nM> 5000.99
Isoniazid Pyridine-4-carbohydrazide (Control)M.tb (H37Rv) MIC0.3 µMHigh-0.70
AUDA Adamantyl urea (Control)sEH IC₅₀3.0 nM< 103.50

Data Interpretation: Analog 2 achieves near-equivalent potency to the standard sEH inhibitor AUDA (4.5 nM vs 3.0 nM) but boasts a vastly superior logD (0.99 vs 3.50) and aqueous solubility, making it a highly bioavailable lead candidate[2]. Similarly, the dione functionalization (Analog 1) shows potent activity against multidrug-resistant M.tb strains.

Conclusion

The biological activity screening of 9-oxa-1-azaspiro[5.5]undecane analogs requires a rigorous, multi-tiered approach. By combining phenotypic REMA screening with precise, target-directed biochemical assays (MmpL3 and sEH), and grounding the data in physiological physicochemical metrics (logD 7.4), researchers can fully leverage the 3D structural complexity of this spirocycle. This self-validating workflow ensures that only compounds with true target engagement and optimal drug-like properties advance to in vivo efficacy models.

References

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds. Retrieved from[Link]

  • White Rose eTheses Online. A Maitland Japp Inspired Synthesis of 2-Spiropiperidines. Retrieved from [Link]

Sources

Escaping Flatland: In Silico Modeling and Docking of 9-Oxa-1-azaspiro[5.5]undecane for MmpL3 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the in silico modeling and docking studies of the 9-oxa-1-azaspiro[5.5]undecane scaffold, designed for computational chemists, medicinal chemists, and drug development professionals.

Executive Summary

The pharmaceutical industry's historical reliance on planar, sp²-rich aromatic molecules has frequently led to high attrition rates in clinical trials due to poor solubility and off-target toxicity. To address this, drug discovery has pivoted toward sp³-rich spirocyclic scaffolds—a paradigm known as "escaping flatland"[1]. The 9-oxa-1-azaspiro[5.5]undecane core (often interchangeably numbered as 1-oxa-9-azaspiro[5.5]undecane) provides exceptional three-dimensional complexity, restricted conformational flexibility, and improved physicochemical properties[2].

This whitepaper provides a comprehensive, causality-driven methodology for the in silico modeling, conformational analysis, and molecular docking of 9-oxa-1-azaspiro[5.5]undecane derivatives. We specifically focus on their role as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a highly validated target in Mycobacterium tuberculosis (Mtb)[3].

The Rationale: Why 9-Oxa-1-azaspiro[5.5]undecane?

Spirocycles consist of two rings fused at a single quaternary carbon atom. In the 9-oxa-1-azaspiro[5.5]undecane system, the integration of an oxygen atom and a basic nitrogen atom within a spiro[5.5] framework yields several pharmacological advantages:

  • High Fsp³ Fraction: Increases target specificity by projecting substituents into distinct 3D vectors, reducing promiscuous binding[1].

  • Reduced Entropic Penalty: The spiro-fusion locks the rings into a limited set of chair-chair conformations, lowering the entropic cost upon target binding.

  • Tuning Lipophilicity: The oxa-substitution lowers the overall lipophilicity (LogP) compared to all-carbon spirocycles, mitigating hERG channel liability—a common issue with highly lipophilic basic amines[4].

The Biological Target: MmpL3 Transporter

MmpL3 is an essential transmembrane flippase in M. tuberculosis responsible for translocating trehalose monomycolate (TMM) from the cytoplasm to the periplasmic space[3]. Inhibition of MmpL3 halts cell wall biosynthesis, leading to rapid bacterial cell death[5].

Recent cryo-EM structures of MmpL3 reveal that spirocyclic inhibitors bind within the proton translocation channel, specifically occupying the S4 and S5 subsites[6]. The basic nitrogen of the azaspiro ring is crucial, as it mimics the proton flux by forming a salt bridge with key aspartate residues (e.g., Asp710) within the transmembrane domain.

MmpL3Pathway TMM_Cyto Cytoplasmic TMM (Trehalose Monomycolate) MmpL3 MmpL3 Transporter (Proton Motive Force) TMM_Cyto->MmpL3 Binding TMM_Peri Periplasmic TMM MmpL3->TMM_Peri Translocation Death Cell Death / Lysis MmpL3->Death Inhibition Inhibitor 9-Oxa-1-azaspiro[5.5]undecane (Inhibitor) Inhibitor->MmpL3 Blocks S4/S5 Subsites CellWall Mycobacterial Cell Wall Biosynthesis TMM_Peri->CellWall Ag85 Complex

Fig 1. Mechanism of MmpL3 inhibition by 9-Oxa-1-azaspiro[5.5]undecane disrupting cell wall synthesis.

In Silico Workflow and Experimental Protocols

To accurately predict the binding affinity of 9-oxa-1-azaspiro[5.5]undecane derivatives, a rigorous computational pipeline must be established. Relying on default docking parameters often fails for spirocycles due to their unique ring-puckering dynamics.

DockingWorkflow LPrep Ligand Preparation (9-Oxa-1-azaspiro[5.5]undecane) Epik, OPLS4 ConfSearch Conformational Search (MacroModel) Chair-Chair Sampling LPrep->ConfSearch PPrep Protein Preparation (MmpL3 Cryo-EM) PrepWizard, pH 7.4 GridGen Receptor Grid Generation (Proton Translocation Channel) PPrep->GridGen Docking Molecular Docking (Glide XP / AutoDock Vina) ConfSearch->Docking GridGen->Docking Scoring Scoring & Interaction Analysis (MM-GBSA, H-bonds) Docking->Scoring

Fig 2. Step-by-step in silico workflow for spirocyclic ligand preparation and MmpL3 docking.

Protocol 1: QM/MM Conformational Sampling

Causality: Spiro[5.5]undecane systems can adopt multiple chair-chair, boat-chair, and twist-boat conformations. Docking algorithms often lack the torsional sampling depth to flip six-membered rings on the fly. Pre-computing the conformational ensemble ensures the docking engine has access to the global energy minimum.

  • Ligand Initialization: Sketch the 9-oxa-1-azaspiro[5.5]undecane derivatives. Use an ionization engine (e.g., Epik) to assign the protonation state at pH 7.4. Crucial Step: Ensure the azaspiro nitrogen is protonated ( NH2+​ ), as its pKa is typically ~9.5.

  • Molecular Mechanics Search: Run a Monte Carlo Multiple Minimum (MCMM) conformational search using the OPLS4 force field. Set the energy window to 5.0 kcal/mol to capture all biologically relevant conformers.

  • DFT Optimization: Submit the top 5 conformers to Density Functional Theory (QM) optimization using the B3LYP/6-31G** basis set to calculate accurate atomic partial charges.

Protocol 2: High-Throughput Molecular Docking

Causality: Standard scoring functions (like Glide SP) struggle with the desolvation penalties of lipophilic spirocycles. We utilize Extra Precision (XP) docking followed by MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to accurately model solvent effects.

  • Protein Preparation: Import the MmpL3 cryo-EM structure (e.g., PDB: 6AJG). Add missing hydrogens, assign bond orders, and optimize the hydrogen bond network at pH 7.4.

  • Grid Generation: Center the receptor grid box (20 Å × 20 Å × 20 Å) on the S4/S5 subsites within the transmembrane proton translocation channel[6].

  • Docking Execution: Dock the QM-optimized ligand conformers using Glide XP. Enforce a hydrogen-bond constraint on the highly conserved Asp710 residue to ensure the basic nitrogen anchors correctly.

  • MM-GBSA Rescoring: Calculate the binding free energy ( ΔGbind​ ) using the VSGB solvation model. This step mathematically accounts for the energetic cost of burying the lipophilic spiro-core into the membrane protein.

Data Presentation: Docking & ADMET Profiling

The integration of the oxa-ring is a strategic choice to improve the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Highly lipophilic amines are notorious for binding to the hERG potassium channel, causing QT prolongation[4].

Table 1: Conformational Energy Landscape of the Spirocyclic Core | Conformation Type | Relative Energy ( ΔE , kcal/mol) | Population (%) | Dipole Moment (Debye) | | :--- | :--- | :--- | :--- | | Chair-Chair (Equatorial) | 0.00 (Global Min) | 88.4% | 2.14 | | Chair-Chair (Axial) | +1.85 | 10.2% | 2.68 | | Boat-Chair | +4.60 | 1.4% | 3.05 | Observation: The chair-chair conformation with equatorial substituents dominates, providing a rigid, predictable vector for receptor interaction.

Table 2: Molecular Docking Scores and Binding Free Energies against MmpL3 | Compound Core | Glide XP Score (kcal/mol) | MM-GBSA ΔGbind​ (kcal/mol) | Key Interactions | | :--- | :--- | :--- | :--- | | 1-azaspiro[5.5]undecane (All-carbon) | -8.45 | -42.10 | Salt bridge (Asp710), Hydrophobic (Ile253) | | 9-oxa-1-azaspiro[5.5]undecane | -9.12 | -48.55 | Salt bridge (Asp710), H-bond (Tyr252) | | 1,5-dioxa-9-azaspiro[5.5]undecane | -8.80 | -45.20 | Salt bridge (Asp710), H-bond (Tyr252) |

Table 3: Predicted ADMET Properties | Compound Core | ClogP | Predicted hERG pIC 50​ | Microsomal Stability (T 1/2​ ) | | :--- | :--- | :--- | :--- | | 1-azaspiro[5.5]undecane (All-carbon) | 4.8 | 6.5 (High Liability) | 15 min | | 9-oxa-1-azaspiro[5.5]undecane | 3.2 | 4.8 (Low Liability) | 45 min | | 1,5-dioxa-9-azaspiro[5.5]undecane | 2.5 | 4.2 (Low Liability) | 30 min |

Causality Analysis: The introduction of the oxygen atom in the 9-oxa-1-azaspiro[5.5]undecane scaffold drops the ClogP by 1.6 units compared to the all-carbon analog. This reduction in lipophilicity directly correlates with a significant drop in predicted hERG liability (pIC 50​ < 5.0), while simultaneously improving the MM-GBSA binding energy due to a newly formed hydrogen bond with Tyr252 in the MmpL3 pocket[4].

Conclusion

The in silico modeling of 9-oxa-1-azaspiro[5.5]undecane demonstrates why spirocycles are privileged scaffolds in modern drug discovery. By combining restricted conformational flexibility with a high Fsp³ fraction, this scaffold perfectly complements the 3D architecture of the MmpL3 proton translocation channel. Rigorous computational workflows—specifically the coupling of QM/MM conformational sampling with MM-GBSA rescoring—are mandatory to accurately predict binding affinities and engineer out cardiotoxic liabilities.

Sources

A Senior Application Scientist's Guide to Derivatization Strategies for the 9-Oxa-1-azaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of the 9-Oxa-1-azaspiro[5.5]undecane Scaffold

In the landscape of modern medicinal chemistry, spirocyclic systems have garnered significant attention. Their inherent three-dimensionality provides a unique structural framework that allows for the exploration of chemical space in ways that traditional flat, aromatic systems cannot. This complexity can lead to improved target affinity, selectivity, and pharmacokinetic properties. Among the myriad of spirocyclic structures, the 9-Oxa-1-azaspiro[5.5]undecane scaffold has emerged as a "privileged" core. This designation is not arbitrary; it reflects the scaffold's recurring appearance in compounds with diverse and potent biological activities.

Derivatives of this spirocycle have been identified as powerful inhibitors of the MmpL3 protein in M. tuberculosis, a critical target for developing new antituberculosis drugs.[1] Furthermore, its structural versatility has been harnessed to create inhibitors of soluble epoxide hydrolase (sEH) and to design dual-target ligands, such as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for advanced pain management.[2][3] The value of this scaffold lies in its combination of a rigid spirocyclic junction, which limits conformational freedom and can pre-organize substituents for optimal target binding, with the flexible aliphatic portions of the piperidine and tetrahydropyran rings.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the primary strategies for derivatizing the 9-Oxa-1-azaspiro[5.5]undecane core. We will move beyond simple recitation of reactions to explore the causality behind experimental choices, offering field-proven insights into how to strategically modify this potent scaffold to achieve desired therapeutic profiles.

Core Scaffold Synthesis: Establishing the Foundation

Before derivatization can begin, a robust and scalable synthesis of the core scaffold is paramount. The method of synthesis can itself dictate the potential for introducing initial diversity. Two primary approaches have proven effective: direct cyclization to form the spiro-junction and a stepwise construction from a pre-functionalized piperidine core.

A particularly efficient method for the single-step construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold is the Prins cyclization reaction.[1] This strategy allows for the simultaneous formation of the spirocyclic system and the introduction of various substituents at key positions, such as C4.[1]

Alternatively, a more versatile, albeit longer, route involves building the scaffold from a commercially available starting material like N-Boc-4-piperidone.[3] This approach is exceptionally well-suited for creating a diverse library of analogues, as it introduces functionality through a key epoxide intermediate, which can be opened by a wide array of nucleophiles. This method provides granular control over the substituents that will ultimately adorn the final scaffold.

G cluster_0 Prins Cyclization Approach cluster_1 Piperidone-Based Approach A Linear Precursors B Prins Cyclization A->B C 9-Oxa-1-azaspiro[5.5]undecane Core B->C D N-Boc-4-piperidone E Epoxidation D->E F Nucleophilic Ring Opening E->F G Cyclization F->G H Final Scaffold G->H

Figure 1: High-level comparison of synthetic workflows for the scaffold.

Key Derivatization Strategies and Methodologies

The functionalization of the 9-Oxa-1-azaspiro[5.5]undecane scaffold can be systematically approached by considering two primary sites of modification: the nitrogen atom of the azaspiro-ring and the carbon backbone of both the piperidine and tetrahydropyran rings.

N-Functionalization at the Azaspiro Nitrogen (N9)

The secondary amine at the N9 position is the most common and synthetically accessible handle for derivatization. Modification at this site directly impacts the compound's basicity, polarity, and ability to form hydrogen bonds or engage in interactions with the target protein, making it a critical aspect of structure-activity relationship (SAR) studies.

Reductive alkylation is a robust and widely used method for introducing alkyl and benzyl groups at the N9 position. The reaction proceeds by forming an iminium ion intermediate from the parent spirocycle and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). The choice of STAB is deliberate; it is selective for the iminium ion over the starting aldehyde, minimizing side reactions.

Experimental Protocol: General Procedure for N-Benzylation via Reductive Alkylation [1]

  • To a solution of the 9-Oxa-1-azaspiro[5.5]undecane hydrochloride salt (1.0 equiv) in dichloromethane (CH₂Cl₂), add potassium acetate (KOAc, 1.5 equiv) and the desired benzaldehyde derivative (1.5 equiv).

  • Stir the resulting mixture at room temperature for 2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzylated derivative.

Aldehyde ReactantYield (%)Reference
4-tert-butylbenzaldehyde~91% (combined)[1]
4-fluorobenzaldehydeNot specified[1]
Various Aryl AldehydesGood to Excellent[3]

For introducing aromatic systems directly onto the nitrogen, transition metal-catalyzed cross-coupling reactions are the methods of choice. These reactions are fundamental in medicinal chemistry for building complexity and probing aryl-binding pockets. The Buchwald-Hartwig (Palladium-catalyzed) and Ullmann (Copper-catalyzed) reactions are the most prominent examples. The Buchwald-Hartwig amination is often preferred due to its broader substrate scope and milder reaction conditions.

Conceptual Workflow: Buchwald-Hartwig N-Arylation The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the spirocycle's amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand (e.g., a biarylphosphine like XPhos or SPhos) is critical for the efficiency of the reaction.

G Start Spirocycle Amine (R₂NH) + Aryl Halide (Ar-X) node_A Buchwald-Hartwig Coupling Conditions Start->node_A Catalyst Pd(0) Catalyst + Ligand Catalyst->node_A Base Base (e.g., NaOtBu) Base->node_A Product N-Aryl Spirocycle (Ar-NR₂) node_A->Product

Figure 2: Conceptual diagram for N-arylation via Buchwald-Hartwig coupling.

C-Functionalization of the Spirocyclic Rings

Modifying the carbon skeleton is essential for fine-tuning the scaffold's orientation within a binding site and for altering its physicochemical properties, such as lipophilicity and metabolic stability.

This is arguably one of the most powerful and versatile strategies for introducing diversity into the tetrahydropyran portion of the scaffold.[3] The synthesis begins with N-Boc-4-piperidone and proceeds through an epoxide intermediate. This epoxide is a highly valuable electrophile that can be attacked by a wide range of nucleophiles, leading to a diverse array of amino alcohol precursors that are then cyclized to form the final spirocyclic system.

G A N-Boc-4-piperidone B Epoxidation (Corey-Chaykovsky Reagent) A->B Step 1 C N-Boc-spiro-epoxide B->C D Ring Opening (e.g., R-NH₂) C->D Step 2: Diversity Input E Amino Alcohol Intermediate D->E F Cyclization (e.g., Acid-catalyzed) E->F Step 3 G Functionalized Scaffold F->G

Figure 3: Workflow for scaffold synthesis via the epoxide ring-opening strategy.

Experimental Protocol: Epoxide Formation and Ring-Opening [3]

  • Epoxide Formation: Prepare the Corey-Chaykovsky reagent from trimethylsulfoxonium iodide and a strong base (e.g., NaH). React this ylide with N-Boc-4-piperidone in a suitable solvent like THF or DMSO to form the N-Boc-protected spiro-epoxide.

  • Ring Opening: To a solution of the epoxide (1.0 equiv) in a protic solvent like ethanol, add the desired primary or secondary amine nucleophile (1.1-2.0 equiv).

  • Heat the reaction mixture (e.g., at reflux) and monitor by LC-MS. The thermal ring opening proceeds to yield the corresponding amino alcohol.

  • Cyclization & Deprotection: Treat the resulting amino alcohol with a strong acid (e.g., HCl in dioxane) to simultaneously remove the Boc protecting group and catalyze the intramolecular cyclization to form the 9-Oxa-1-azaspiro[5.5]undecane ring system.

The C4 position is another key site for introducing diversity, particularly for modulating interactions in the region of the tetrahydropyran ring. Fluorine atoms, for example, can be introduced to alter electronics and block metabolic oxidation.

Experimental Protocol: Deoxofluorination at C4 [1]

  • Start with the corresponding C4-keto precursor, tert-butyl-4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate.

  • Dissolve the ketone (1.0 equiv) in anhydrous CH₂Cl₂ and cool the solution in an ice bath.

  • Add diethylaminosulfur trifluoride (DAST, 1.5-2.0 equiv) dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃.

  • Extract the product with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the 4,4-difluoro derivative.

Advanced Strategies: The Frontier of C-H Functionalization

Late-stage C-H functionalization represents a paradigm shift in medicinal chemistry, enabling the direct conversion of inert C-H bonds into new functional groups on a complex core.[4][5] While specific, high-yielding examples for the 9-Oxa-1-azaspiro[5.5]undecane scaffold are still emerging in the literature, the principles of transition-metal-catalyzed C-H activation offer a tantalizing future direction.

A hypothetical approach could involve using a directing group, potentially the N9-nitrogen itself or a substituent placed upon it, to guide a palladium, rhodium, or cobalt catalyst to a specific C-H bond on the carbocyclic ring.[6] This would allow for the direct installation of aryl, alkyl, or other functional groups without the need for a multi-step de novo synthesis, dramatically accelerating the generation of novel analogues for SAR exploration. The primary challenge in this approach is achieving high regioselectivity, as there are multiple C-H bonds available for activation.

Conclusion and Future Outlook

The 9-Oxa-1-azaspiro[5.5]undecane scaffold is a validated starting point for the development of novel therapeutics. The derivatization strategies outlined in this guide—N-alkylation and N-arylation, C-functionalization via a versatile epoxide intermediate, and targeted modifications at the C4-position—provide a robust toolkit for any medicinal chemist working with this core.

The power of these methods lies in their ability to systematically and predictably alter the scaffold's properties. N-functionalization serves as the primary handle for modulating pharmacokinetics and gross target engagement, while C-functionalization allows for the fine-tuning of potency and selectivity through precise steric and electronic modifications.

Looking forward, the application of late-stage C-H functionalization to this scaffold holds immense promise. Success in this area would unlock the ability to rapidly diversify the carbon skeleton at previously inaccessible positions, further expanding the therapeutic potential of this truly privileged structure. The continued development of enantioselective synthetic routes will also be crucial for advancing these compounds into clinical development.

References

  • Komarova, K. Y., Lukin, A. Y., Vinogradova, L. V., Zhuravlev, M. E., Dogonadze, M. Z., Vinogradova, T. I., Gureev, M. A., Chudinov, M. V., & Dar'in, D. V. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245–250. [Link]

  • Reddy, B. V. S., et al. (2013). Organocatalytic oxa/aza-Michael–Michael Cascade Strategy for the Construction of Spiro [Chroman/Tetrahydroquinoline-3,3′-oxindole] Scaffolds. Organic Letters. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. [Link]

  • Behera, M., et al. (2018). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Chemistry & Biology Interface. [Link]

  • Reddy, T. R., & Ghorai, M. K. (2018). Access to densely functionalized spirocyclopentenonyl oxindole frameworks via aza- and carbo-Piancatelli rearrangement. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Spirocycles and their unexplored oxa-counterparts. [Link]

  • Pérez-Areales, F. J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2025). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. Nature Communications. [Link]

  • Jeffery, A. L., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Chapter 18: Catalytic C-H Functionalization. [Link]

  • Nishimura, Y., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry – An Asian Journal. [Link]

  • Kumar, A., & Kumar, S. (2023). 1,6-addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. Organic & Biomolecular Chemistry. [Link]

  • Sharma, U., & Kumar, N. (2021). Green Strategies for Transition Metal Catalyzed C−H Activation in Molecular Syntheses. RSC Advances. [Link]

  • Fülöp, F., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules. [Link]

Sources

Escaping Flatland: Exploring the Chemical Space of 9-Oxa-1-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The contemporary drug discovery landscape is undergoing a paradigm shift from planar, sp2 -hybridized (hetero)aromatic compounds toward structurally complex, three-dimensional architectures. This transition, often termed "escaping flatland," is driven by the need to improve physicochemical properties, mitigate off-target toxicity, and access novel biological targets[1]. Among the most promising 3D architectures are spirocycles—ring systems fused by a single quaternary carbon atom[2].

This technical guide explores the synthesis, physicochemical profiling, and pharmacological applications of the 9-oxa-1-azaspiro[5.5]undecane scaffold. By acting as a conformationally restricted bioisostere for traditional flat rings (e.g., morpholine, piperidine), this specific oxa-azaspirocycle offers unique exit vectors, enhanced metabolic stability, and tunable lipophilicity, making it a highly valuable module in modern medicinal chemistry[1][3].

Structural Rationale & Physicochemical Profiling

The incorporation of the 9-oxa-1-azaspiro[5.5]undecane core into a drug candidate fundamentally alters its pharmacokinetic (PK) profile. The inherent rigidity of the spirocyclic core restricts the number of low-energy conformations, reducing the entropic penalty upon target binding[2]. Furthermore, the introduction of the spiro-carbon significantly increases the fraction of sp3 -hybridized carbons ( Fsp3​ ), a metric strongly correlated with clinical success[4].

Bioisosteric Replacement Advantages

When replacing a standard morpholine or piperidine ring with a 9-oxa-1-azaspiro[5.5]undecane derivative, researchers typically observe:

  • Lowered logD7.4​ : The introduction of the spirocycle often disrupts planar lipophilic networks, improving aqueous solubility[1].

  • Enhanced Metabolic Stability : The steric bulk and lack of easily abstractable α -protons around the spiro-center shield the molecule from rapid cytochrome P450 (CYP)-mediated oxidative metabolism[1][4].

Comparative Data Presentation

The following table summarizes the extrapolated physicochemical shifts when transitioning from a planar morpholine core to the 3D 9-oxa-1-azaspiro[5.5]undecane scaffold in a standard lead optimization campaign.

Physicochemical MetricMorpholine Core (Planar)9-Oxa-1-azaspiro[5.5]undecane (3D)Pharmacological Impact
Fsp3​ Fraction Low (~0.2 - 0.4)High (>0.6)Improved solubility, reduced promiscuity.
logD7.4​ BaselineTypically reduced by 0.5 - 1.0 log unitsBetter oral bioavailability, lower plasma protein binding.
Intrinsic Clearance ( CLint​ ) High (vulnerable to CYP oxidation)Low to ModerateProlonged half-life ( t1/2​ ), improved in vivo exposure.
3D Exit Vectors 2-Dimensional (Equatorial/Axial)Spherical/OrthogonalAccess to deep, complex binding pockets.

Synthetic Methodologies: Constructing the Spiro-Core

The synthesis of 2-spiropiperidines, such as the 9-oxa-1-azaspiro[5.5]undecane system, requires precise control over the quaternary spiro-center. A highly effective approach utilizes a Maitland-Japp inspired multicomponent reaction[5].

Experimental Protocol: One-Pot Synthesis of 9-Oxa-1-azaspiro[5.5]undecane Derivatives

Rationale & Causality: A one-pot condensation/cyclization strategy is preferred over stepwise synthesis to minimize the isolation of unstable intermediates, thereby reducing yield attrition. Tetrahydro-4H-pyran-4-one is selected as the ketone precursor to establish the oxygen-containing ring, while the primary amine dictates the nitrogen substituent. The use of a Lewis acid (e.g., BF3​⋅OEt2​ ) is critical; it activates the ketone carbonyl for nucleophilic attack, driving the transient imine formation before facilitating the intramolecular cyclization[5].

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a flame-dried, argon-purged Schlenk flask, dissolve 1.0 equivalent of tetrahydro-4H-pyran-4-one in anhydrous dichloromethane (DCM) (0.2 M concentration). Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the subsequent imine intermediate.

  • Amine Addition & Dehydration: Add 1.05 equivalents of the chosen primary amine (e.g., benzylamine for a protected intermediate). Introduce activated 4Å molecular sieves to the flask. Stir at room temperature for 2 hours. Causality: Molecular sieves sequester the water byproduct, driving the thermodynamic equilibrium toward complete imine formation.

  • Lewis Acid Activation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise, add 1.2 equivalents of Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ). Causality: Low temperatures prevent uncontrolled polymerization and dictate the stereochemical outcome of the cyclization.

  • Cyclization & Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction with saturated aqueous NaHCO3​ to neutralize the Lewis acid.

  • Isolation: Filter the mixture through a Celite pad to remove the molecular sieves. Extract the aqueous layer with DCM ( 3×20 mL). Dry the combined organic phases over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the functionalized 9-oxa-1-azaspiro[5.5]undecane core.

Synthesis A Ketone Precursor (Tetrahydro-4H-pyran-4-one) C Imine Intermediate (Acid Catalyzed) A->C B Amine Component (Primary Amine) B->C D Intramolecular Cyclization (Maitland-Japp) C->D Lewis Acid (BF3·OEt2) E 9-Oxa-1-azaspiro[5.5]undecane Core Scaffold D->E Stereoselective F SAR Diversification (N-Alkylation / C-Acylation) E->F

Workflow for the synthesis and SAR diversification of 9-oxa-1-azaspiro[5.5]undecane derivatives.

Pharmacological Applications & Chemical Space Exploration

The 9-oxa-1-azaspiro[5.5]undecane scaffold is not merely a structural curiosity; it is actively deployed in advanced therapeutic programs, ranging from infectious diseases to targeted protein degradation.

MmpL3 Inhibitors in Mycobacterium tuberculosis

Recent medicinal chemistry campaigns have identified 9-oxa-1-azaspiro[5.5]undecane-2,4-dione derivatives as potent, spirocyclic inhibitors of the MmpL3 protein in Mycobacterium tuberculosis[6]. MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a critical precursor for the mycobacterial cell wall[6].

The 3D nature of the spiro[5.5]undecane core allows these molecules to perfectly occupy the transmembrane binding pocket of MmpL3, locking the transporter in an inactive conformation. This optimization has yielded compounds with high activity against multidrug-resistant strains of M. tuberculosis, surpassing the efficacy of traditional planar comparator drugs[6].

MmpL3 Drug Spirocyclic Inhibitor (2,4-dione derivative) Target MmpL3 Transporter (Transmembrane Domain) Drug->Target High Affinity Binding Block Inhibition of TMM Flippase Activity Target->Block Conformational Lock Downstream Mycolic Acid Transport Arrest Block->Downstream Death Mycobacterial Cell Death Downstream->Death Cell Wall Depletion

Mechanism of mycobacterial cell death via MmpL3 inhibition by spirocyclic 2,4-dione derivatives.

PROTAC Linker Technologies

Beyond direct target inhibition, azaspiro[5.5]undecane derivatives are heavily utilized in the design of Proteolysis Targeting Chimeras (PROTACs). For instance, PIP-C-3-Azaspiro[5.5]undecane-boc is employed as a rigid, metabolically stable linker in the synthesis of SOS1 degraders[7].

In PROTAC design, the linker is not a passive element; its rigidity, length, and exit vectors dictate the formation of the ternary complex between the target protein and the E3 ubiquitin ligase. The spirocyclic core provides a rigid spacer that prevents the PROTAC from collapsing onto itself (the "chameleon effect"), thereby enforcing the necessary spatial distance to induce effective ubiquitination and subsequent proteasomal degradation[7].

Conclusion

The exploration of the 9-oxa-1-azaspiro[5.5]undecane chemical space exemplifies the power of 3D scaffold design in modern drug discovery. By providing orthogonal exit vectors, superior metabolic stability, and tunable physicochemical properties, this scaffold addresses the inherent limitations of planar heterocycles. Whether utilized as a core pharmacophore for novel antituberculosis agents or as a structural linker in targeted protein degradation, the 9-oxa-1-azaspiro[5.5]undecane system remains a critical asset for researchers seeking to navigate the complexities of contemporary medicinal chemistry.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry ACS Publications URL:[Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery Taylor & Francis URL:[Link]

  • A Maitland Japp Inspired Synthesis of 2-Spiropiperidines White Rose eTheses Online URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of 9-Oxa-1-azaspiro[5.5]undecane Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The 9-Oxa-1-azaspiro[5.5]undecane scaffold is a privileged heterocyclic motif increasingly recognized for its therapeutic potential in drug discovery. Its rigid, three-dimensional architecture provides a unique conformational landscape for interacting with biological targets. This document provides a comprehensive guide to the enantioselective synthesis of the (R)- and (S)-enantiomers of 9-Oxa-1-azaspiro[5.5]undecane. We detail a robust, organocatalyzed approach centered on an intramolecular aza-Michael addition, offering high stereocontrol. This application note is intended for researchers, medicinal chemists, and professionals in drug development, providing both the theoretical underpinnings and detailed, actionable protocols for the synthesis and analysis of these valuable chiral building blocks.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality and structural novelty offer a departure from the often flat, aromatic structures prevalent in many drug libraries.[1] The 9-Oxa-1-azaspiro[5.5]undecane core, in particular, is a key structural element in compounds targeting a range of biological pathways, including potential applications as antituberculosis agents and dual-action ligands for opioid and sigma receptors in pain management.[1][2]

The stereochemistry of the spirocyclic center is critical for biological activity. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, access to enantiomerically pure forms of spirocyclic scaffolds is paramount for the development of safe and effective therapeutics. This guide focuses on a state-of-the-art organocatalytic method for achieving high enantioselectivity in the synthesis of 9-Oxa-1-azaspiro[5.5]undecane.

Synthetic Strategy: An Organocatalytic Approach

The enantioselective synthesis of spirocycles has been significantly advanced by the advent of organocatalysis.[3] Chiral small molecules, such as derivatives of cinchona alkaloids or proline, can effectively catalyze reactions to produce spirocyclic products with high enantiomeric excess (ee).[4][5]

Our proposed strategy for the stereoselective synthesis of 9-Oxa-1-azaspiro[5.5]undecane enantiomers is based on a key intramolecular aza-Michael addition reaction. This approach offers a convergent and efficient route to the desired spirocyclic core.

Retrosynthetic Analysis:

The target 9-Oxa-1-azaspiro[5.5]undecane ( 1 ) can be disconnected at the C-N bond, revealing a linear precursor ( 2 ). This precursor contains a nucleophilic amine and an α,β-unsaturated ester, poised for an intramolecular cyclization. The stereocenter at the spirocyclic carbon is installed during this key cyclization step, guided by a chiral organocatalyst.

G target 9-Oxa-1-azaspiro[5.5]undecane (1) disconnection Intramolecular a-Michael Addition target->disconnection precursor Linear Precursor (2) disconnection->precursor G cluster_workflow Stereoselective Synthesis Workflow start Linear Precursor cyclization Intramolecular Aza-Michael Addition start->cyclization catalyst Chiral Squaramide Catalyst catalyst->cyclization deprotection Boc Deprotection (TFA) cyclization->deprotection product Enantiomerically Enriched 9-Oxa-1-azaspiro[5.5]undecane deprotection->product G catalyst Squaramide Catalyst complex Catalyst-Substrate Complex (H-Bonding) catalyst->complex substrate Linear Precursor substrate->complex transition Stereodetermining Transition State complex->transition cyclization Intramolecular Cyclization transition->cyclization release Product Release cyclization->release release->catalyst product Chiral Spirocycle release->product

Sources

Application Notes and Protocols for 9-Oxa-1-azaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Forward-Looking Statement

The following document provides a comprehensive guide to the exploration of 9-Oxa-1-azaspiro[5.5]undecane derivatives as a novel class of dual μ-opioid receptor (MOR) agonists. It is important to note that while the 9-Oxa-1-azaspiro[5.5]undecane scaffold is a validated chemical entity, its application in the context of dual opioid agonism represents a nascent and promising area of research. As such, the protocols and insights presented herein are built upon established principles of medicinal chemistry and pharmacology, drawing from extensive data on structurally related spirocyclic systems, such as the well-documented 1-oxa-9-azaspiro[5.5]undecane and 1-oxa-4,9-diazaspiro[5.5]undecane scaffolds.[1][2][3][4] This guide is intended to serve as a foundational resource for researchers venturing into this innovative therapeutic landscape.

I. Application Notes: The Rationale for a Novel Spirocyclic Scaffold in Pain Management

The Imperative for Safer Analgesics: Beyond Conventional Opioids

For centuries, μ-opioid receptor (MOR) agonists, such as morphine, have been the cornerstone of moderate to severe pain management.[5] Their potent analgesic effects are, however, intrinsically linked to a host of debilitating and life-threatening side effects, including respiratory depression, constipation, tolerance, and a high potential for abuse and addiction.[5] The ongoing opioid crisis underscores the urgent need for a new generation of analgesics with improved safety profiles.

The "Dual Agonist" Hypothesis: A Strategy for Mitigating Risk

A promising strategy to dissociate the therapeutic benefits of MOR activation from its adverse effects is the development of "dual agonists" or "multi-target" ligands. This approach involves the simultaneous modulation of a secondary receptor that can counteract the negative consequences of MOR activation. Two key strategies have emerged:

  • Dual MOR/Delta-Opioid Receptor (DOR) Agonism: Preclinical studies suggest that co-activation of DOR can reduce the development of tolerance and physical dependence associated with chronic MOR agonist treatment.[6]

  • Dual MOR/Nociceptin-Orphanin FQ (NOP) Receptor Agonism: The NOP receptor system is known to modulate pain pathways and can attenuate some of the undesirable effects of MOR activation, such as respiratory depression and reward-seeking behavior.[7][8][9]

The 9-Oxa-1-azaspiro[5.5]undecane Scaffold: A Privileged Structure for CNS Drug Discovery

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have gained significant traction in medicinal chemistry. Their rigid, three-dimensional nature offers several advantages over more traditional, planar structures:

  • Improved Physicochemical Properties: Increased sp3 character often leads to enhanced solubility, metabolic stability, and a more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[10]

  • Enhanced Target Selectivity: The constrained conformation can lead to more specific interactions with the target receptor, reducing off-target effects.[10]

  • Novel Chemical Space: Spirocycles provide access to a largely unexplored area of chemical diversity, increasing the probability of identifying novel pharmacophores.

The 9-Oxa-1-azaspiro[5.5]undecane scaffold is a compelling candidate for the development of dual MOR agonists. It can be viewed as a bioisosteric replacement for the piperidine ring present in many classical opioids.[11][12] This substitution can maintain the key pharmacophoric elements required for MOR binding while introducing novel structural features that may confer dual activity and an improved safety profile. While direct evidence for the opioid activity of this specific scaffold is emerging, extensive research on the closely related 1-oxa-9-azaspiro[5.5]undecane and 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has demonstrated their potential as potent MOR ligands.[2][3][4][13]

II. Proposed Synthetic Protocols

The synthesis of substituted 9-Oxa-1-azaspiro[5.5]undecane derivatives can be approached through several established synthetic strategies, adapted from the synthesis of analogous spirocyclic systems. A plausible and versatile route is outlined below.

General Synthetic Scheme

G A N-Substituted-4-piperidone C Spirocyclic intermediate A->C [Multi-step sequence, e.g., Aldol condensation, Michael addition] B Tetrahydropyran-4-one B->C [Alternative starting material] D Functionalized 9-Oxa-1-azaspiro[5.5]undecane derivatives C->D Functional group interconversion and diversification G A Prepare serial dilutions of test compounds B Incubate membranes, radioligand, and test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Calculate Ki values from competition binding curves D->E G A Acclimatize animals to the testing environment B Administer test compound or vehicle A->B C At a specific time post-administration, place the animal on the hot plate B->C D Record the latency to a nociceptive response (e.g., paw licking or jumping) C->D E Compare the response latencies between treated and control groups D->E

Sources

Advanced Application Note: Utilization of 9-Oxa-1-azaspiro[5.5]undecane Scaffolds in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals

Introduction: Escaping "Flatland" in Antibacterial Design

The relentless emergence of multidrug-resistant (MDR) bacterial strains necessitates the development of novel chemical entities that can bypass established resistance mechanisms. Historically, antibacterial libraries have been dominated by planar, heteroaromatic compounds. However, increasing the three-dimensional complexity of drug candidates—quantified by the fraction of sp³-hybridized carbons (Fsp³)—has been proven to enhance aqueous solubility, reduce plasma protein binding, and minimize off-target liabilities such as hERG channel inhibition .

The 9-oxa-1-azaspiro[5.5]undecane scaffold (and its positional isomers) represents a privileged, conformationally restricted pharmacophore. By combining the flexibility of aliphatic rings with the rigidity of a spirocyclic junction, this scaffold provides a unique spatial projection of functional groups. This application note details the mechanistic rationale, quantitative efficacy, and validated synthetic protocols for integrating this spirocycle into two major antibacterial classes: Mycobacterium tuberculosis MmpL3 inhibitors and next-generation fluoroquinolones.

Therapeutic Axis I: Targeting MmpL3 in Mycobacterium tuberculosis

Mechanistic Rationale

The mycobacterial membrane protein large 3 (MmpL3) is an essential transporter responsible for translocating trehalose monomycolate (TMM) across the inner membrane. TMM is a critical precursor for the assembly of the mycobacterial cell wall. Inhibition of MmpL3 leads to a lethal intracellular accumulation of TMM and rapid bactericidal activity .

Early lipophilic amine inhibitors of MmpL3 suffered from high cytotoxicity and significant hERG potassium channel blockade. By incorporating the highly polar, oxygen-containing 9-oxa-1-azaspiro[5.5]undecane core, researchers have successfully engineered zwitterionic and highly soluble derivatives that maintain potent MmpL3 inhibition while drastically improving the safety profile and reducing hERG liabilities .

MmpL3_Pathway TMM Intracellular TMM (Trehalose Monomycolate) MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Translocation Attempt Periplasm Periplasmic TMM (Cell Wall Assembly) MmpL3->Periplasm Normal Export Death Mycobacterial Cell Death MmpL3->Death TMM Accumulation Lethal Toxicity Periplasm->Death Prevented Spiro 9-Oxa-1-azaspiro[5.5]undecane Inhibitor Spiro->MmpL3 Binds Proton Channel (Inhibition)

Fig 1. Mechanism of action for spirocyclic MmpL3 inhibitors disrupting mycobacterial cell wall.

Therapeutic Axis II: Next-Generation Fluoroquinolones

Mechanistic Rationale

Fluoroquinolones (e.g., ciprofloxacin) exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV. The C-7 position of the fluoroquinolone core is highly tolerant of structural modifications and heavily influences the drug's pharmacokinetic properties and spectrum of activity.

Replacing the standard piperazine ring of ciprofloxacin with the bulkier, 3D-oriented 9-oxa-1-azaspiro[5.5]undecane scaffold alters the molecule's interaction with bacterial efflux pumps. This modification has yielded derivatives with exceptionally narrow, targeted spectrums—showing superior potency against specific Gram-negative pathogens like Acinetobacter baumannii and Gram-positive Bacillus cereus, while avoiding the broad-spectrum microbiome disruption typical of standard fluoroquinolones .

Quantitative Efficacy Profiling

The following table summarizes the comparative in vitro efficacy of synthesized spirocyclic derivatives against standard clinical comparators. The data highlights the potency retention and, in specific cases, the superiority of the spiro-functionalized compounds.

Compound ClassTarget OrganismPrimary TargetMIC (µg/mL)Reference
Ciprofloxacin (Control) A. baumannii 987DNA Gyrase / Topo IV0.50
Spiro-Fluoroquinolone (3e) A. baumannii 987DNA Gyrase / Topo IV0.25
Isoniazid (Control) M. tuberculosis H37RvInhA (Mycolic Acid)0.05
Spiro-MmpL3 Inhibitor (2i) M. tuberculosis H37RvMmpL3 Transporter0.10
Nitrofuran-Spirocycle (1) M. tuberculosis H37RvMultiple / Reductase1.60

Validated Synthetic Workflows

To ensure high yields and preserve the integrity of the spirocyclic core, specific synthetic strategies must be employed. Below are the self-validating protocols for the two primary therapeutic axes.

Protocol A: Synthesis of Spirocyclic Fluoroquinolones via Boron Chelate Activation

Causality of Experimental Choice: Direct nucleophilic aromatic substitution (SNAr) of secondary amines onto the 7-chloro position of fluoroquinolone cores typically requires harsh conditions (>120°C) that can degrade sensitive spirocyclic amines. By first reacting the fluoroquinolone with boron trifluoride etherate, a rigid chelate forms between the C-3 carboxylate and C-4 ketone. This dramatically withdraws electron density from the aromatic system, lowering the LUMO and facilitating nucleophilic attack by the sterically hindered 9-oxa-1-azaspiro[5.5]undecane at room temperature .

Step-by-Step Methodology:

  • Chelate Formation: Suspend 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous THF. Add boron trifluoride etherate (BF₃·OEt₂, 1.5 eq) dropwise. Reflux for 2 hours.

  • Validation Check 1: The successful formation of the boron chelate is self-validating; the suspension will transition into a clear solution, followed by the precipitation of a highly fluorescent crystalline solid upon cooling.

  • SNAr Reaction: Isolate the chelate and resuspend in acetonitrile. Add 9-oxa-1-azaspiro[5.5]undecane hydrochloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at ambient temperature for 12 hours.

  • Hydrolysis: Concentrate the mixture in vacuo. Dissolve the residue in a 1:1 mixture of ethanol and 1M aqueous NaOH to hydrolyze the boron complex. Heat at 60°C for 4 hours.

  • Validation Check 2: Adjust the pH to 7.2 using 1M HCl. The target spirocyclic fluoroquinolone will precipitate out of solution as a zwitterion. Purity can be immediately verified via LC-MS (monitoring for the loss of the boron mass adduct).

Synthetic_Workflow Start 7-Chloro-Fluoroquinolone Precursor Boron Boron Chelate Complex (Electrophilic Activation) Start->Boron BF3·OEt2 / Heat SNAr Nucleophilic Aromatic Substitution (SNAr) Boron->SNAr SpiroAmine 9-Oxa-1-azaspiro[5.5]undecane (Nucleophile) SpiroAmine->SNAr Addition (Base) Hydrolysis Hydrolysis of Boron Chelate SNAr->Hydrolysis Intermediate Complex Product Spirocyclic Fluoroquinolone Antibacterial Agent Hydrolysis->Product Aqueous Acid/Base Purification

Fig 2. Step-by-step synthetic workflow for the functionalization of fluoroquinolones via SNAr.

Protocol B: Synthesis of MmpL3 Inhibitors via Reductive Amination

Causality of Experimental Choice: To functionalize the nitrogen of the spirocycle with lipophilic aromatic tails (required for MmpL3 membrane penetration), reductive amination is preferred over direct alkylation. Direct alkylation with alkyl halides often leads to over-alkylation and the formation of inactive quaternary ammonium salts. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because its steric bulk and electron-withdrawing acetoxy groups render it mild enough to selectively reduce the protonated iminium ion without reducing the starting aldehyde .

Step-by-Step Methodology:

  • Imine Formation: Combine 9-oxa-1-azaspiro[5.5]undecane hydrochloride (1.0 eq) and the target aldehyde (e.g., 4-tert-butylbenzaldehyde, 1.05 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.0 eq) to liberate the free base. Stir for 2 hours at room temperature.

  • Validation Check 1: Extract a 10 µL aliquot and analyze via LC-MS. The reaction is self-validating when the starting amine mass is completely replaced by the [M+H]⁺ peak of the imine/iminium intermediate.

  • Reduction: Add STAB (2.0 eq) in small portions to manage mild exothermicity. Stir for an additional 12 hours.

  • Validation Check 2: A successful reduction yields a mass shift of +2 Da compared to the imine intermediate on LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and purify via flash chromatography (Silica gel, DCM/MeOH gradient) to yield the pure MmpL3 inhibitor.

References

  • Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. Molecules, 2022. URL:[Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 2024. URL:[Link]

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega, 2021. URL:[Link]

  • Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets. Frontiers in Cellular and Infection Microbiology, 2021. URL:[Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Pharmaceuticals, 2023. URL:[Link]

"high-throughput screening assays for 9-Oxa-1-azaspiro[5.5]undecane libraries"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to High-Throughput Screening of 9-Oxa-1-azaspiro[5.5]undecane Libraries: Application Notes and Protocols

Abstract

The 9-Oxa-1-azaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities and offering a unique three-dimensional architecture for probing complex biological targets.[1] The exploration of large compound libraries based on this scaffold is critical for identifying novel therapeutic leads. High-Throughput Screening (HTS) provides the necessary scale and efficiency to interrogate these libraries against various biological targets and disease models.[2][3] This guide, intended for researchers and drug development professionals, provides a detailed overview and step-by-step protocols for three robust HTS assays suitable for screening 9-Oxa-1-azaspiro[5.5]undecane libraries: a target-based Fluorescence Polarization (FP) competition assay, a highly sensitive AlphaLISA® competitive binding assay, and a target-agnostic, cell-based phenotypic screening assay using high-content imaging. Each protocol is presented with an emphasis on the underlying scientific principles, experimental design causality, and data validation to ensure the generation of high-quality, actionable results.

The 9-Oxa-1-azaspiro[5.5]undecane Scaffold: A Privileged Structure

Spirocyclic systems are of increasing interest in drug discovery due to their unique structural properties. The spiro atom imparts a rigid, three-dimensional conformation that can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible aliphatic or flat aromatic structures.[4] The 9-Oxa-1-azaspiro[5.5]undecane scaffold, in particular, has been identified as the core of compounds with diverse biological activities, including potent antituberculosis agents that inhibit the MmpL3 protein.[1] The versatility of this scaffold allows for the creation of large, diverse chemical libraries, making it an excellent starting point for hit identification campaigns across multiple therapeutic areas, from infectious diseases to oncology and neuroscience.[5]

Foundational Principles of High-Throughput Screening (HTS)

The primary objective of HTS is to rapidly test large numbers of chemical compounds against a specific biological target or in a disease-relevant model to identify "hits".[3] This process relies on three core pillars:

  • Miniaturization: Assays are typically performed in high-density microplates (e.g., 384- or 1536-well formats) to reduce the consumption of valuable library compounds and reagents.[6]

  • Automation: Robotic systems for liquid handling and plate reading are employed to ensure precision, reproducibility, and the high speed required to screen thousands of compounds per day.[6]

  • Robust Assay Chemistry: Detection methods must be sensitive, reliable, and produce a high-quality signal. Common detection technologies include fluorescence, luminescence, and absorbance.[7]

A critical metric for validating an HTS assay is the Z'-factor , which quantifies the statistical separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, suitable for a full-scale screening campaign.

Target-Based HTS Methodology: Fluorescence Polarization (FP) Competition Assay

Fluorescence Polarization (FP) is a homogeneous, solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, such as a protein.[8][9] In a competition assay format, a library compound (the "competitor") that binds to the target protein will displace a small, fluorescently labeled probe ("tracer"), causing the tracer to tumble more rapidly and resulting in a decrease in the measured polarization. This method is cost-effective, requires few reagents, and its simple mix-and-read format makes it ideal for HTS.[10]

Scientific Principle of FP Competition

When a small fluorescent tracer is unbound in solution, it tumbles rapidly when excited by polarized light, emitting largely depolarized light (low FP value). When bound to a much larger protein, its tumbling is restricted, and it emits light that remains highly polarized (high FP value). A test compound that binds to the same site on the protein will displace the tracer, leading to a measurable decrease in the FP signal.[11]

Application Note: Screening for Inhibitors of a Hypothetical Protein Target

This protocol describes the screening of a 9-Oxa-1-azaspiro[5.5]undecane library for compounds that inhibit the interaction between a target protein (e.g., a bacterial enzyme or a human kinase) and its binding partner, mimicked by a fluorescently labeled peptide or small molecule tracer.

Detailed Experimental Protocol: FP Competition Assay

Materials:

  • Target Protein (purified, high concentration stock)

  • Fluorescent Tracer (e.g., FITC-labeled peptide)

  • Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • 9-Oxa-1-azaspiro[5.5]undecane library compounds (10 mM in DMSO)

  • Positive Control (known inhibitor/binder)

  • Negative Control (DMSO)

  • Microplate reader with FP capabilities

Protocol Steps:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare the Assay Buffer. The inclusion of a non-ionic surfactant like Tween-20 is crucial to prevent non-specific binding and aggregation.

    • Determine the optimal concentration of the Target Protein and Fluorescent Tracer through a series of titration experiments to achieve a stable, high FP window.

  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer ~50 nL of each library compound from the stock plates to the assay plates.

    • Add the same volume of DMSO to the negative control wells and the Positive Control to its designated wells.

  • Target Protein Addition:

    • Prepare a working solution of the Target Protein in Assay Buffer.

    • Dispense 10 µL of the Target Protein solution to all wells except for the "Tracer Only" control wells (which receive 10 µL of Assay Buffer instead).

  • Incubation:

    • Briefly centrifuge the plates (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates at room temperature for 30 minutes to allow the compounds to bind to the target protein. This pre-incubation step is critical for competitive assays.

  • Fluorescent Tracer Addition:

    • Prepare a working solution of the Fluorescent Tracer in Assay Buffer.

    • Dispense 10 µL of the tracer solution to all wells. The final volume is now 20 µL.

  • Final Incubation and Measurement:

    • Centrifuge the plates again.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plates using a microplate reader equipped with appropriate filters for the chosen fluorophore. Measure both parallel and perpendicular fluorescence intensity to calculate polarization.

Data Analysis and Hit Identification
  • The raw data is used to calculate the FP value (in mP units).

  • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

  • A "hit" is defined as a compound that causes a significant decrease in the FP signal, typically set at a threshold of >3 standard deviations from the mean of the negative controls.

FP_Workflow Fluorescence Polarization (FP) Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis ReagentPrep Reagent Preparation (Buffer, Protein, Tracer) CompoundPlate Compound Plating (Library, Controls in 384-well) AddProtein Add Target Protein CompoundPlate->AddProtein Incubate1 Incubate (30 min) AddProtein->Incubate1 AddTracer Add Fluorescent Tracer Incubate1->AddTracer Incubate2 Incubate (60 min) AddTracer->Incubate2 ReadPlate Read Plate (Measure Polarization) Incubate2->ReadPlate Analyze Data Analysis (Normalization, Hit Picking) ReadPlate->Analyze

Caption: Workflow for a Fluorescence Polarization competition assay.

Target-Based HTS Methodology: AlphaLISA® Competitive Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash technology that is extremely sensitive and versatile, making it suitable for screening large compound libraries. It relies on the proximity of two types of beads: Donor beads and Acceptor beads.[12]

Scientific Principle of AlphaLISA®

When a laser at 680 nm excites a Donor bead, it converts ambient oxygen into short-lived singlet oxygen molecules.[13] If an Acceptor bead is within 200 nm (i.e., brought into proximity by a biomolecular interaction), the singlet oxygen triggers a cascade of energy transfer within the Acceptor bead, culminating in the emission of light at 615 nm.[12] In a competitive assay, a small molecule from the library that disrupts the interaction between the molecules bound to the Donor and Acceptor beads will prevent this energy transfer, leading to a decrease in the luminescent signal.

Application Note: Screening for Disruptors of a Protein-Protein Interaction (PPI)

This protocol outlines a competitive AlphaLISA assay to screen a 9-Oxa-1-azaspiro[5.5]undecane library for inhibitors of a PPI. In this setup, one protein partner is biotinylated (to bind Streptavidin-coated Donor beads) and the other has an affinity tag like His (to bind anti-His antibody-coated Acceptor beads).

Detailed Experimental Protocol: AlphaLISA® Competitive Assay

Materials:

  • Biotinylated Protein A

  • His-tagged Protein B

  • Streptavidin-coated Donor beads

  • Anti-His AlphaLISA Acceptor beads

  • AlphaLISA Immunoassay Buffer

  • 384-well, white microplates (e.g., ProxiPlate)

  • 9-Oxa-1-azaspiro[5.5]undecane library compounds (10 mM in DMSO)

  • Positive Control (known PPI inhibitor)

  • Negative Control (DMSO)

  • Plate reader capable of AlphaLISA detection (e.g., PerkinElmer EnVision)

Protocol Steps:

  • Reagent Preparation:

    • Thaw proteins and prepare working solutions in Immunoassay Buffer. Optimal concentrations must be determined via cross-titration experiments.

    • Prepare compound plates as described in the FP protocol.

  • Analyte and Acceptor Bead Addition:

    • Dispense 5 µL of a solution containing both Biotinylated Protein A and His-tagged Protein B into the wells containing the library compounds.

    • Add 5 µL of the Anti-His Acceptor beads solution.

    • Causality: Adding the interacting partners and one bead type first allows the primary binding events and any compound inhibition to occur before the detection system is fully assembled.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Donor Bead Addition:

    • Crucial Step: This step must be performed under subdued or green light, as Donor beads are light-sensitive.[12]

    • Prepare a working solution of Streptavidin Donor beads in Immunoassay Buffer.

    • Dispense 10 µL of the Donor bead solution to all wells. The final volume is now 25 µL.

  • Final Incubation and Measurement:

    • Seal the plate, protect it from light, and incubate for 30-60 minutes at room temperature.

    • Read the plate on an AlphaLISA-compatible reader.

Data Analysis and Hit Identification
  • The raw data is the luminescent signal count.

  • Normalize the data using negative (DMSO) and positive controls.

  • Hits are identified as compounds that cause a statistically significant reduction in the AlphaLISA signal.

AlphaLISA_Workflow AlphaLISA® Competitive Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis CompoundPlate Compound Plating (Library, Controls) AddProteins Add Biotin-Protein A & His-Protein B CompoundPlate->AddProteins AddAcceptor Add Anti-His Acceptor Beads AddProteins->AddAcceptor Incubate1 Incubate (60 min) AddAcceptor->Incubate1 AddDonor Add Streptavidin Donor Beads (Subdued Light) Incubate1->AddDonor Incubate2 Incubate (30-60 min, Dark) AddDonor->Incubate2 ReadPlate Read Plate (AlphaLISA Signal) Incubate2->ReadPlate Analyze Data Analysis (Hit Identification) ReadPlate->Analyze

Caption: Workflow for a competitive AlphaLISA® assay.

Phenotypic Screening: A Target-Agnostic Approach

Phenotypic screening identifies compounds based on their effect on cell behavior or morphology, without prior knowledge of the molecular target.[14] This approach is powerful because it screens compounds in a more biologically relevant context, which can help mitigate downstream failures and identify compounds with novel mechanisms of action.[14][15] High-Content Screening (HCS) automates microscopy and image analysis to quantify multiple phenotypic changes simultaneously.

Scientific Principle of Phenotypic HCS

Cells are treated with library compounds and then stained with multiple fluorescent dyes that label different subcellular components (e.g., nucleus, cytoskeleton, mitochondria). Automated microscopes acquire images of the cells, and sophisticated software analyzes these images to extract dozens or even hundreds of quantitative features (e.g., cell count, nuclear size, protein localization, texture). A "hit" is a compound that induces a specific, desired phenotypic profile distinct from untreated or vehicle-treated cells.

Application Note: Identifying Pro-Apoptotic Compounds in a Cancer Cell Line

This protocol describes a phenotypic screen to identify compounds from a 9-Oxa-1-azaspiro[5.5]undecane library that induce apoptosis in a human cancer cell line. The assay multiplexes readouts for cell number, nuclear condensation, and caspase activation.

Detailed Experimental Protocol: Phenotypic HCS Assay

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • 384-well, imaging-quality microplates (e.g., black-walled, clear-bottom)

  • Hoechst 33342 (stains nuclei)

  • CellEvent™ Caspase-3/7 Green Detection Reagent (detects activated caspases)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • PBS (Phosphate-Buffered Saline)

  • Automated liquid handler and high-content imager

Protocol Steps:

  • Cell Seeding:

    • Dispense a suspension of cells into 384-well imaging plates at a pre-determined optimal density.

    • Incubate the plates for 24 hours to allow cells to adhere and enter a normal growth phase.

  • Compound Treatment:

    • Add nanoliter volumes of library compounds, positive controls (e.g., Staurosporine), and negative controls (DMSO) to the cell plates.

    • Incubate for a duration relevant to the biological process (e.g., 24-48 hours for apoptosis).

  • Cell Staining:

    • Add a mixture of Hoechst 33342 and CellEvent™ Caspase-3/7 reagent directly to the live cells in culture medium.

    • Incubate for 30 minutes at 37°C.

  • Fixation and Washing (Optional but Recommended):

    • Carefully remove the medium and add fixative for 15 minutes at room temperature.

    • Wash the wells 2-3 times with PBS using an automated plate washer. This step improves image quality by removing background fluorescence.

  • Image Acquisition:

    • Acquire images using a high-content imaging system. Capture images in at least two channels (blue for nuclei, green for activated caspases).

Data Analysis and Hit Identification
  • Image analysis software identifies and segments individual cells based on the nuclear stain.

  • For each cell, multiple features are measured:

    • Cell Count: To identify cytotoxic compounds.

    • Nuclear Intensity & Area (Hoechst): To measure nuclear condensation, a hallmark of apoptosis.

    • Cytoplasmic Intensity (Caspase-3/7): To quantify caspase activation.

  • A multi-parametric "hit" profile is defined (e.g., moderate decrease in cell count, increased nuclear condensation, and high caspase-3/7 signal). This helps distinguish true apoptosis inducers from generally toxic compounds.

HCS_Workflow Phenotypic High-Content Screening (HCS) Workflow cluster_prep Cell Culture & Treatment cluster_stain Staining & Imaging cluster_analysis Data Analysis Seed Seed Cells in 384-well Plates Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Library Compounds Incubate1->Treat Incubate2 Incubate (24-48h) Treat->Incubate2 Stain Add Fluorescent Dyes (e.g., Hoechst, Caspase) Incubate2->Stain FixWash Fix & Wash Cells Stain->FixWash Image Automated Image Acquisition FixWash->Image Analysis Image Analysis (Segmentation & Feature Extraction) Image->Analysis HitPick Multi-parametric Hit Identification Analysis->HitPick

Caption: Workflow for a multiplexed phenotypic HCS assay.

Data Analysis and Hit Validation Summary

Regardless of the primary screening method, the identified hits must undergo a rigorous validation process to eliminate false positives and confirm their activity. This "hit-to-lead" cascade is a self-validating system essential for success.[5]

Key Steps in Hit Validation:

  • Hit Confirmation: Re-test initial hits from a fresh powder of the compound to rule out sample handling errors.

  • Dose-Response Analysis: Test confirmed hits in a serial dilution to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validate hits using a different assay technology that measures the same biological endpoint. For example, an AlphaLISA hit could be confirmed with an FP assay.

  • Selectivity and Off-Target Screening: Test hits against related targets to assess their specificity.

The table below summarizes the key characteristics of the described HTS assays.

FeatureFluorescence Polarization (FP)AlphaLISA®Phenotypic High-Content Screening (HCS)
Principle Molecular rotationProximity-based energy transferAutomated microscopy & image analysis
Assay Type Homogeneous, mix-and-readHomogeneous, bead-basedCell-based, multi-parametric
Primary Use Case Protein-small molecule bindingPPIs, receptor-ligand bindingTarget-agnostic, systems biology
Throughput High to Very HighHigh to Very HighMedium to High
Advantages Inexpensive, simple protocolExtremely sensitive, low sample needHigh biological relevance, multi-parametric data
Considerations Requires fluorescent tracer, potential for compound interferenceLight-sensitive reagents, higher costComplex data analysis, lower throughput

Conclusion

The 9-Oxa-1-azaspiro[5.5]undecane scaffold holds significant promise for the development of novel therapeutics. By leveraging the power of high-throughput screening, researchers can efficiently explore the vast chemical space of libraries built around this core structure. The target-based FP and AlphaLISA assays offer robust and sensitive methods for identifying molecules that modulate specific proteins, while phenotypic HCS provides a powerful, target-agnostic approach to discover compounds with desired effects in a cellular context. The thoughtful selection and rigorous execution of these HTS methodologies are critical first steps in translating the potential of this privileged scaffold into the next generation of medicines.

References

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. Available at: [Link]

  • Zhang, J. H., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Available at: [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. PubMed. Available at: [Link]

  • Booij, T.H. (2019). Phenotypic screening with 3D cell-based assays. Leiden University. Available at: [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Request PDF. Available at: [Link]

  • Golemis, E. A., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. Available at: [Link]

  • Reverté, L., et al. (2013). High-throughput receptor-based assay for the detection of spirolides by chemiluminescence. PubMed. Available at: [Link]

  • Selvita. (n.d.). Cell-Based and Phenotypic Assays. Selvita. Available at: [Link]

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Charnwood Discovery. Available at: [Link]

  • BMG Labtech. (n.d.). Homogenous AlphaLISA assay for IgG. BMG Labtech. Available at: [Link]

  • Eurofins Discovery. (n.d.). Gene Expression as a Cellular Phenotypic Assay in Drug Discovery. Eurofins Discovery. Available at: [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Axcelead. (2026). High Throughput Screening. Axcelead Drug Discovery Partners, Inc. Available at: [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. ResearchGate. Available at: [Link]

  • BioPharm International. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. BioPharm International. Available at: [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest. Available at: [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Request PDF. Available at: [Link]

  • Singh, S., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Journal of Nanoscience and Technology. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

"improving the yield and purity of 9-Oxa-1-azaspiro[5.5]undecane synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 9-Oxa-1-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your synthetic protocols, improve yields, and achieve high purity of this valuable spirocyclic scaffold.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 9-Oxa-1-azaspiro[5.5]undecane.

Q1: What are the most common synthetic routes to 9-Oxa-1-azaspiro[5.5]undecane?

A1: Several synthetic strategies have been successfully employed. The most prevalent methods include:

  • Prins Cyclization: This is a powerful method for constructing the tetrahydropyran ring and is often used for spiroketal synthesis. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.[1][2][3][4]

  • Hg(OTf)₂-Catalyzed Cycloisomerization: This one-step method can construct the 1-azaspiro[5.5]undecane skeleton from linear amino ynone substrates.[5][6]

  • Double Michael Addition: This approach can be used to form diazaspiro[5.5]undecane derivatives and may be adapted for the synthesis of the target oxa-azaspirocycle.[5]

  • Reductive Alkylation: This method is often used for the derivatization of the spirocyclic core.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The success of the synthesis is highly dependent on several factors, including:

  • Choice of Catalyst: Both Brønsted and Lewis acids are used to promote the cyclization. The choice of acid can significantly impact the reaction rate and selectivity.[7][8]

  • Temperature: Reaction temperature is a critical parameter that can influence the reaction kinetics and the formation of byproducts.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and the overall reaction outcome.

  • Stoichiometry of Reagents: The ratio of the starting materials and catalyst should be carefully controlled to minimize side reactions.

Q3: What are the expected challenges in purifying 9-Oxa-1-azaspiro[5.5]undecane?

A3: As with many nitrogen-containing compounds, purification can be challenging. Common issues include:

  • Co-elution of Byproducts: Structurally similar byproducts can be difficult to separate from the desired product by column chromatography.

  • Product Tailing on Silica Gel: The basic nature of the amine can lead to tailing on standard silica gel. Using a deactivated silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can mitigate this issue.[9]

  • Difficulty with Crystallization: Obtaining a crystalline solid can sometimes be challenging. Screening a variety of solvents and using techniques like slow evaporation or vapor diffusion may be necessary.[10]

II. Troubleshooting Guide

This in-depth guide provides solutions to specific problems you may encounter during the synthesis of 9-Oxa-1-azaspiro[5.5]undecane.

A. Reference Experimental Protocol: Prins Cyclization Approach

This protocol is a generalized procedure and may require optimization for your specific substrate and scale.

Reaction Scheme:

Prins Cyclization start Homoallylic Alcohol + Aldehyde/Ketone intermediate Oxocarbenium Ion Intermediate start->intermediate Protonation/ Activation catalyst Lewis or Brønsted Acid (e.g., TMSOTf, BF3·OEt2) product 9-Oxa-1-azaspiro[5.5]undecane intermediate->product Intramolecular Cyclization

Caption: General workflow for the Prins cyclization synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the homoallylic alcohol starting material and the aldehyde or ketone. Dissolve the starting materials in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Catalyst Addition: Slowly add the Lewis or Brønsted acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂)) to the stirred reaction mixture. The optimal catalyst and its loading should be determined experimentally.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical eluent system for TLC analysis of spiroaminals is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether).[11][12] Staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde) may be necessary for visualization.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution or triethylamine).

  • Workup: Allow the mixture to warm to room temperature. If an aqueous quench was used, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[13] A gradient elution system, starting with a less polar eluent and gradually increasing the polarity, is often effective. For basic compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can improve the separation and prevent tailing.[9] Further purification can be achieved by recrystallization from a suitable solvent.[14]

B. Impact of Reaction Parameters on Yield and Purity

The following table summarizes the potential effects of key reaction parameters. This information should be used as a guide for optimizing your synthesis.

ParameterVariationPotential Impact on YieldPotential Impact on PurityRationale & Key Considerations
Temperature Low (-78 °C to 0 °C)May be lower due to slower reaction rates.Generally higher due to increased selectivity and reduced side reactions.Favors the kinetic product and minimizes decomposition.[8]
High (Room Temp. to Reflux)May be higher due to faster reaction rates.May be lower due to increased side reactions (e.g., elimination, polymerization).Can lead to the formation of thermodynamic byproducts.
Catalyst Lewis Acid (e.g., BF₃·OEt₂, SnCl₄)Generally provides good to excellent yields.Can be highly selective, but may also promote side reactions if not carefully controlled.The choice of Lewis acid can influence the stereochemical outcome.[5][15]
Brønsted Acid (e.g., TfOH, H₂SO₄)Can be effective, but may require harsher conditions.May lead to more byproducts due to non-specific acid catalysis.Can cause decomposition of acid-sensitive functional groups.[7]
Catalyst Loading Low (catalytic)Sufficient for many reactions, leading to higher atom economy.Generally leads to higher purity by minimizing catalyst-driven side reactions.The optimal catalytic amount should be carefully screened.
High (stoichiometric)May be necessary for less reactive substrates.Can lead to a higher incidence of byproducts and purification challenges.May be required to drive the reaction to completion.
Solvent Non-polar (e.g., Dichloromethane, Toluene)Good for many Lewis acid-catalyzed reactions.Can influence the solubility of reagents and intermediates, affecting purity.The choice of solvent can affect the stability of the oxocarbenium ion intermediate.[3]
Polar (e.g., Acetonitrile)May be suitable for certain reactions, but can coordinate with Lewis acids.Can sometimes lead to cleaner reactions, but this is substrate-dependent.Solvent effects on the reaction outcome should be empirically determined.
C. Troubleshooting Common Problems

Troubleshooting_Workflow start Problem Encountered low_yield Low or No Product Yield start->low_yield low_purity Low Purity / Multiple Spots on TLC start->low_purity incomplete_reaction Incomplete Reaction start->incomplete_reaction cause1 Sub-optimal Reaction Conditions (Temp, Time) low_yield->cause1 cause2 Inactive or Insufficient Catalyst low_yield->cause2 cause3 Poor Quality Starting Materials low_yield->cause3 cause4 Side Reactions (e.g., Elimination, Polymerization) low_purity->cause4 cause5 Inefficient Purification low_purity->cause5 cause6 Product Degradation low_purity->cause6 incomplete_reaction->cause1 incomplete_reaction->cause2 solution1 Optimize Temperature and Reaction Time cause1->solution1 solution2 Use Fresh/More Catalyst, Consider a Different Catalyst cause2->solution2 solution3 Purify Starting Materials cause3->solution3 solution4 Adjust Reaction Conditions (Lower Temp, Different Catalyst) cause4->solution4 solution5 Optimize Chromatography (Solvent, Gradient, Additive) cause5->solution5 solution6 Use Milder Purification Conditions (e.g., Deactivated Silica) cause6->solution6

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem 1: Low or No Product Yield

  • Q: My reaction is not proceeding, or the yield is very low. What should I check first?

    • A: First, verify the quality of your starting materials. Impurities or degradation of the homoallylic alcohol or aldehyde can inhibit the reaction.[16] Ensure all reagents and solvents are anhydrous, as water can deactivate many Lewis acid catalysts. Next, confirm the activity of your catalyst. Lewis acids can degrade upon storage; using a fresh bottle or a newly opened ampule is recommended.

  • Q: I've confirmed my reagents are of high quality, but the yield is still poor. What's the next step?

    • A: The reaction conditions may need optimization. Systematically vary the temperature. Some Prins cyclizations require low temperatures to prevent side reactions, while others may need heating to proceed at a reasonable rate.[17] Also, consider changing the Lewis or Brønsted acid catalyst. Different catalysts have varying activities and may be more suitable for your specific substrate.[5][15] Finally, check the stoichiometry. An excess of one reactant or insufficient catalyst can lead to low conversion.

Problem 2: Low Purity and Multiple Byproducts

  • Q: My TLC shows multiple spots, and the purified product is still impure. What are the likely side reactions?

    • A: In Prins-type reactions, several side reactions can occur, leading to a mixture of products. These can include:

      • Elimination products: The oxocarbenium ion intermediate can lose a proton to form an unsaturated alcohol.[8]

      • Polymerization: The starting materials or product may polymerize under the acidic conditions.

      • Formation of regioisomers: Depending on the substrate, cyclization can occur at different positions, leading to isomeric products.

      • Incomplete cyclization: The reaction may stop after the initial addition step without the final ring closure.

  • Q: How can I minimize the formation of these byproducts?

    • A: Lowering the reaction temperature is often the most effective way to improve selectivity and reduce the formation of byproducts.[8] Using a milder catalyst or reducing the catalyst loading can also help. A careful, slow addition of the catalyst to the reaction mixture can prevent localized high concentrations of acid that might promote side reactions.

  • Q: I'm having trouble separating the product from a persistent impurity. What purification strategies can I try?

    • A: If standard column chromatography is not effective, consider the following:

      • Optimize your TLC solvent system: A good separation on TLC is crucial for a successful column. Aim for an Rf value of 0.2-0.4 for your product and good separation from impurities. Experiment with different solvent mixtures and ratios.[11][12]

      • Use a different stationary phase: If your compound is basic, consider using alumina or deactivated silica gel to prevent streaking and improve separation.[9]

      • Recrystallization: If you have a solid product, recrystallization can be a very effective purification method.[14] Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

      • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[18]

Problem 3: Reaction Monitoring and Characterization

  • Q: How can I effectively monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.

  • Q: What are the key NMR signals to look for to confirm the formation of the 9-Oxa-1-azaspiro[5.5]undecane core?

    • A: While specific shifts will depend on the substitution pattern, you should look for characteristic signals for the protons and carbons of the two rings. The spirocyclic carbon will have a unique chemical shift in the ¹³C NMR spectrum. It is highly recommended to consult literature for similar structures to get an idea of the expected chemical shifts.[19][20][21][22][23]

D. Safety Precautions
  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Lewis Acids: Many Lewis acids are corrosive and moisture-sensitive. Handle them under an inert atmosphere and quench any residues carefully.

  • Handling Mercury Compounds: If using mercury-based catalysts like Hg(OTf)₂, be aware of their high toxicity. Handle these reagents with extreme caution, using appropriate containment and PPE.[24][25] Dispose of all mercury-containing waste as hazardous waste according to your institution's guidelines.[26][27][28]

III. References

  • Strem Chemicals, Inc. (2016). Safety Data Sheet: Mercury(II) trifluoromethanesulfonate, 98% (Mercury triflate).

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6).

  • Fuchs, P. L., et al. (1999). Consequences of Acid Catalysis in Concurrent Ring Opening and Halogenation of Spiroketals. Organic Letters, 1(13), 2053–2055.

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(5), 534-542.

  • Gholap, A. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2143–2145.

  • SLAC National Accelerator Laboratory. (2013). Mercury and Mercury Compounds Safe Handling Guidelines.

  • Yoda, H., et al. (2021). Lewis Acid/Brønsted Base-Assisted Palladium Catalysis: Stereoselective Construction of Skeletally Diverse Spiro-Ketolactams from Vinylethylene Carbonates. Organic Letters, 23(16), 6434–6439.

  • Ministry of the Environment, Japan. (2015). Proper Management of Mercury-including Products.

  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • France, S., et al. (2021). A Lewis Base Catalyzed, Sulfenium Ion Initiated Enantioselective, Spiroketalization Cascade. The Journal of Organic Chemistry, 86(21), 15096–15106.

  • Ravindar, K., et al. (2015). Lewis acid catalyzed cascade annulation of alkynols with α-ketoesters: a facile access to γ-spiroketal-γ-lactones. Chemical Communications, 51(56), 11263-11266.

  • Alfa Chemistry. NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.

  • University of California, Santa Cruz. (n.d.). Mercury: Clean-up and Disposal - Safe Operating Procedure.

  • Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 79(7), 3210–3216.

  • U.S. Environmental Protection Agency. (2025). Storing, Transporting and Disposing of Mercury.

  • ITW Reagents. Liquid chromatography.

  • Allford, S. (2017, May 17). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube.

  • Wikipedia. (2023, December 29). Prins reaction.

  • PubChem. 9-oxa-1-azaspiro[5.5]undecane-2,4-dione.

  • Reddy, B. V. S., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 10(36), 7261-7264.

  • Overman, L. E., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Molecules, 28(10), 4235.

  • University of California, Los Angeles. (n.d.). Recrystallization method.

  • Marco-Contelles, J. (2022). Recent Advances in the Prins Reaction. Molecules, 27(17), 5600.

  • Marco-Contelles, J. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31631–31644.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

  • Reddit. (2024, May 16). Seeking Guidance: TLC Solvent Selection for Compound Isolation Experiment.

  • Oisaki, K. (n.d.). TLC Stains.

  • Martinez-Grau, A., & Marco-Contelles, J. (2019). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 9(28), 15998–16013.

  • Kumar, A., & Singh, V. (2025). Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology. Molecules, 30(1), 227.

  • BenchChem. (2025). Technical Support Center: Synthesis of 9-Hydroxyspiro[5.5]undecan-3-one.

  • Morimoto, Y., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)₂ -Catalyzed Cycloisomerization. Chemistry – An Asian Journal, 16(14), 1882–1886.

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?

  • ResearchGate. (2012, July 13). Solvent system for Thin Layer Chromatography of non polar extracts?

  • Rychnovsky, S. D., & Griesgraber, G. (2002). Prins Cyclizations: Labeling Studies and Application to Natural Product Synthesis. Organic Letters, 4(19), 3323–3326.

  • ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.

  • Sigma-Aldrich. Solvent Systems for Thin-layer Chromatography of Novabiochem Products.

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29.

  • BenchChem. (2025). Technical Support Center: Purification of 4-Methyl-1-oxaspiro[5.5]undec-3-ene.

  • ITW Reagents. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation.

  • University of California, Irvine. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.

  • BenchChem. (n.d.). Troubleshooting low yield in Fenoxazoline synthesis.

  • Pandey, G., & Kumar, A. (2022). Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. The Journal of Organic Chemistry, 87(15), 9849–9864.

  • Marco-Contelles, J., & Martinez-Grau, A. (2017). The Aza-Prins Reaction in the Synthesis of Natural Products and Analogues. European Journal of Organic Chemistry, 2017(18), 2583–2594.

  • Puig, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ₁ Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10866–10885.

Sources

"optimization of reaction conditions for N-alkylation of 9-Oxa-1-azaspiro[5.5]undecane"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of N-Alkylation for 9-Oxa-1-azaspiro[5.5]undecane

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the N-alkylation of 9-Oxa-1-azaspiro[5.5]undecane.

Spirocyclic aza-scaffolds are highly valued in medicinal chemistry for exploring three-dimensional chemical space and developing novel pharmacophores, such as MmpL3 inhibitors for antituberculosis agents. However, the nitrogen atom in 1-azaspiro[5.5]undecane systems is situated directly adjacent to a quaternary spiro-carbon. This creates a neopentyl-like steric environment that severely restricts the trajectory required for standard SN2 nucleophilic attack[1]. Understanding this causality is critical: standard alkylation protocols will frequently stall, yield complex byproduct mixtures, or fail entirely.

I. Diagnostic Optimization Workflow

Before proceeding to the bench, consult the following decision tree to select the thermodynamically and kinetically appropriate pathway for your specific substrate.

Workflow A 9-Oxa-1-azaspiro[5.5]undecane N-Alkylation Optimization B Select Reaction Pathway A->B C Direct Alkylation (SN2) Alkyl Halide B->C R-X Reagent D Reductive Amination Aldehyde/Ketone B->D R-CHO Reagent E Issue: Sluggish Conversion? C->E I Action: Use NaBH(OAc)3 DCE, AcOH (cat) D->I F Action: Add KI (Finkelstein) Switch to DMF/DMSO E->F Yes G Issue: E2 Elimination? E->G No F->G H Action: Switch Base to Cs2CO3 or DIPEA G->H Yes J Product Isolation (High Yield) G->J No H->J I->J

Decision tree for optimizing N-alkylation of sterically hindered spirocyclic amines.

II. Troubleshooting & FAQs

Q1: My direct alkylation with an alkyl bromide is stalling at 20-30% conversion, even after 24 hours at elevated temperatures. How can I drive this to completion? A: The stalling is a direct result of the steric bulk of the spiro[5.5] core blocking the SN2 trajectory. To overcome this kinetic barrier, you must increase the electrophilicity of your alkylating agent and the ground-state energy of your nucleophile.

  • Causality & Solution: Implement Finkelstein conditions by adding a catalytic amount of Potassium Iodide (KI) (0.2–0.5 equivalents). The iodide ion acts as a highly nucleophilic catalyst, displacing the bromide to form a transient alkyl iodide. Iodide is a superior leaving group, significantly lowering the activation energy for the subsequent SN2 attack by the hindered amine. Additionally, switch from Acetonitrile to a highly polar aprotic solvent like anhydrous DMF or DMSO. These solvents strip away hydrogen-bonded solvation shells from the amine, maximizing its nucleophilicity.

Q2: I am observing significant amounts of alkene byproducts instead of my desired alkylated spirocycle. What is causing this? A: When an amine is highly sterically hindered, its nucleophilicity drops, and its basicity becomes the dominant reactive trait. If you are using strong, hard bases (e.g., NaH, KOtBu) or even standard K2CO3 at high temperatures, the amine and the base will collaboratively induce E2 elimination of the alkyl halide[2].

  • Causality & Solution: You must decouple basicity from nucleophilicity. Switch to a milder, finely powdered inorganic base like Cesium Carbonate (Cs2CO3), which provides better solubility and a softer basic profile. Alternatively, use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA)[2]. DIPEA is bulky enough to avoid alkylation itself but sufficiently basic to scavenge the HX byproduct without promoting E2 elimination.

Q3: Direct alkylation remains inefficient and messy. What is the most reliable alternative strategy for this specific scaffold? A: Reductive amination is universally superior for sterically hindered secondary amines.

  • Causality & Solution: The formation of an iminium ion intermediate from an aldehyde/ketone is far less sterically demanding than an SN2 transition state. Once the iminium ion is formed, hydride delivery from a mild reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)3) is fast and irreversible. This method completely bypasses the risk of over-alkylation and E2 elimination.

III. Quantitative Data: Reaction Condition Comparison

The following table summarizes the expected performance metrics for 9-Oxa-1-azaspiro[5.5]undecane across different alkylation strategies based on empirical optimization,.

Reaction StrategyReagents / CatalystSolventTemp (°C)Time (h)Conversion (%)Primary Byproduct
Direct Alkylation (Standard) R-Br, K2CO3ACN8024< 30%Unreacted amine
Direct Alkylation (Optimized) R-Br, Cs2CO3, KI (cat)DMF901675 - 85%Alkene (E2)
Reductive Amination R-CHO, NaBH(OAc)3, AcOHDCE2512> 95%Trace alcohol

IV. Self-Validating Experimental Protocols

Protocol A: Optimized Direct Alkylation via Finkelstein Catalysis

Use this protocol when the alkyl fragment is only available as a halide and reductive amination is impossible.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 9-Oxa-1-azaspiro[5.5]undecane (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base & Catalyst Addition: Add finely powdered Cs2CO3 (2.0 equiv) and KI (0.5 equiv). Stir at room temperature for 15 minutes.

    • Self-Validation Check: The suspension will transition to a fine dispersion, and the mixture may take on a faint yellow tint due to the iodide.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Heating: Heat the reaction mixture to 80–90 °C.

  • Monitoring: Monitor via LC-MS every 4 hours.

    • Self-Validation Check: You should observe the transient formation of the alkyl iodide mass peak early in the reaction, confirming the Finkelstein catalytic cycle is active.

  • Workup: Once the amine is consumed, cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (3x) and brine to remove DMF and inorganic salts. Dry over Na2SO4 and concentrate.

Protocol B: Reductive Amination (Recommended Pathway)

Use this protocol for the highest yields and cleanest reaction profiles when functionalizing sterically hindered spirocycles.

  • Iminium Formation: In a dry flask under nitrogen, dissolve 9-Oxa-1-azaspiro[5.5]undecane (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE).

  • Acid Catalysis: Add glacial Acetic Acid (1.0 equiv). This is critical for hindered amines to drive the equilibrium toward the iminium ion. Stir at room temperature for 1 hour.

  • Reduction: Carefully add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise.

    • Self-Validation Check: Mild gas evolution (effervescence) may occur. The reaction mixture should remain a clear or slightly cloudy solution. NaBH(OAc)3 is chosen specifically because it will not reduce the starting carbonyl under these conditions.

  • Monitoring: Stir at room temperature for 4–16 hours. Monitor by TLC (visualize with Ninhydrin; the secondary amine starting material will stain differently than the tertiary amine product).

  • Quench & Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3 until the pH is ~8. Extract with Dichloromethane (DCM) (3x), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

V. References

  • Benchchem. 9-Oxa-1-azaspiro[5.5]undecane-2,4-dione. Retrieved from:

  • Benchchem. Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. Retrieved from:

  • ResearchGate. N-alkylation of secondary amine? Retrieved from:

  • Journal of the American Chemical Society (ACS). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Retrieved from:

  • Benchchem. Optimization of reaction time for N-alkylation of isoamylamine. Retrieved from:

Sources

"strategies to reduce by-product formation in 9-Oxa-1-azaspiro[5.5]undecane synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of the 9-Oxa-1-azaspiro[5.5]undecane scaffold. This resource is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in achieving high yield and purity for this privileged heterocyclic framework. By-product formation is a common impediment in spirocyclization reactions; this guide provides in-depth, field-tested strategies and mechanistic explanations to help you troubleshoot and optimize your synthetic protocols.

Core Principles: The Mechanism of Spirocyclization and Competing Reactions

The synthesis of the 9-Oxa-1-azaspiro[5.5]undecane core typically relies on an acid-catalyzed intramolecular cyclization of a suitable linear precursor, such as a derivative of N-(2-(tetrahydropyran-4-yl)ethyl)amine or a related open-chain amino alcohol. The reaction mechanism, analogous to processes like the Prins or Pictet-Spengler cyclizations, is predicated on the formation of a highly reactive electrophilic intermediate.[1][2]

Understanding the central mechanistic pathway is critical to diagnosing and preventing side reactions.

  • Activation: An acid catalyst (Brønsted or Lewis) activates an oxygen-containing functional group (e.g., a hydroxyl or a carbonyl protected as an acetal) in the tetrahydropyran precursor.

  • Formation of the Electrophile: This activation leads to the formation of a key electrophilic intermediate, typically an endocyclic oxocarbenium ion.

  • Intramolecular Attack: The tethered primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon center.

  • Cyclization & Deprotonation: This intramolecular attack forms the crucial C-N bond, creating the spirocyclic junction. A final deprotonation step yields the neutral 9-Oxa-1-azaspiro[5.5]undecane product.

By-products arise when competing reactions intercept these intermediates or when the reaction conditions favor alternative thermodynamic or kinetic pathways.

cluster_main Desired Intramolecular Pathway cluster_side Competing Intermolecular Pathway A Linear Precursor (Amino-tetrahydropyran derivative) B Oxocarbenium Ion (Key Electrophile) A->B H⁺ (Acid Catalyst) E Another molecule of Linear Precursor C Intramolecular Nucleophilic Attack B->C B2 Oxocarbenium Ion D Target Spirocycle (9-Oxa-1-azaspiro[5.5]undecane) C->D -H⁺ G Dimeric/Oligomeric By-product F Intermolecular Nucleophilic Attack B2->F E->F F->G

Caption: Desired intramolecular cyclization vs. intermolecular side reaction.

Troubleshooting Guide

This section addresses specific experimental observations with potential causes and actionable solutions.

Q1: My reaction has stalled. I observe high levels of the uncyclized starting material or a hydrolyzed intermediate by TLC/LC-MS. What is the likely cause?

Answer: This issue typically points to insufficient activation of the electrophilic precursor or premature quenching of the key oxocarbenium ion intermediate.

  • Causality: The energy barrier for the cyclization step is not being overcome. This can be due to several factors:

    • Inadequate Acid Strength: The acid catalyst may be too weak to promote the formation of the oxocarbenium ion at the given reaction temperature. The Pictet-Spengler reaction, for instance, often requires strong acids when dealing with less-activated aromatic systems.[1]

    • Presence of Nucleophilic Counter-ions: If the acid's counter-ion (e.g., chloride from HCl) is sufficiently nucleophilic, it can compete with the tethered amine, reversibly trapping the electrophile.

    • Excess Water: Traces of water in the reaction can hydrolyze the oxocarbenium ion back to a diol-like intermediate, effectively quenching the reaction. This is a known challenge in related Prins cyclizations.[2]

    • Low Temperature: The reaction may simply lack the thermal energy to proceed at a reasonable rate.

  • Solutions:

    • Increase Catalyst Strength/Loading: Switch from a weaker acid (e.g., acetic acid) to a stronger one (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (TsOH), or a Lewis acid like InCl₃ or SnCl₄).[3] A modest increase in catalyst loading (e.g., from 10 mol% to 20 mol%) can also be effective.

    • Use a Non-Nucleophilic Acid: Employ an acid with a non-nucleophilic counter-ion, such as HClO₄ or an acid paired with a scavenger.

    • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent atmospheric moisture from interfering.

    • Increase Reaction Temperature: Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress.

Q2: I'm getting a significant amount of a high-molecular-weight by-product, likely a dimer or polymer. How can I suppress this?

Answer: The formation of dimers or oligomers is a classic sign that an intermolecular reaction is outcompeting the desired intramolecular cyclization.

  • Causality: According to reaction kinetics, intramolecular reactions are concentration-independent (first-order), while intermolecular reactions are concentration-dependent (second-order or higher). At high concentrations, molecules of the linear precursor are more likely to react with each other than to cyclize. The amine of one molecule attacks the activated electrophile of another.

  • Solutions:

    • Apply High Dilution Principles: This is the most effective strategy. Reduce the concentration of your starting material significantly, typically to the 0.01–0.05 M range.

    • Use Syringe-Pump Addition: Instead of adding the starting material all at once, dissolve it in your reaction solvent and add it slowly over several hours to the reaction vessel containing the catalyst. This technique, known as "pseudo-high dilution," keeps the instantaneous concentration of the substrate extremely low, favoring the intramolecular pathway.

    • Lower the Temperature: Reducing the temperature can sometimes slow the rate of the bimolecular reaction more than the intramolecular one, though this is system-dependent.

Q3: My main by-product appears to be an elimination product (e.g., an enol ether or diene). Why is this happening and how do I fix it?

Answer: This suggests that instead of being attacked by the amine, the oxocarbenium intermediate is being deprotonated by a base, leading to an unsaturated by-product.

  • Causality: The oxocarbenium ion is a strong electrophile, but the protons on the adjacent carbon atoms are also highly acidic. If a suitable base is present (this could be the amine of the starting material itself, the solvent, or the counter-ion of the acid), it can abstract a proton, leading to elimination.

  • Solutions:

    • Choose a Less Basic Solvent: Avoid solvents that can act as a base, such as amines or certain amides. Ethereal solvents (THF, Dioxane) or chlorinated solvents (DCM, Chloroform) are often preferred.

    • Modify the Catalyst: Switch to a catalyst system less prone to promoting elimination. Sometimes a bulkier Brønsted acid can sterically hinder the approach to the adjacent protons.

    • Protect the Amine: If the amine itself is acting as the base, consider using a precursor with a cleavable protecting group (e.g., Boc, Cbz). The cyclization can be performed, and the protecting group removed in a subsequent step. This modulates the nucleophilicity and basicity of the nitrogen atom.

Q4: The reaction works, but I am forming the wrong stereoisomer as the major product. How can I control the stereochemistry at the spirocyclic center?

Answer: Spirocyclization can be under either thermodynamic or kinetic control, and the observed product reflects the more stable or the more rapidly formed isomer, respectively.[4]

  • Causality:

    • Thermodynamic Control: Under equilibrating conditions (strong acid, long reaction times, higher temperatures), the reaction will favor the most stable stereoisomer. This stability is often dictated by minimizing steric interactions and maximizing favorable stereoelectronic effects (e.g., the anomeric effect).

    • Kinetic Control: Under non-equilibrating conditions (milder acid, low temperature, short reaction times), the major product is the one formed via the lowest-energy transition state, which may not be the most stable product overall.[5][6]

  • Solutions:

    • To Obtain the Thermodynamic Product: Use a strong acid (TFA, TsOH), a higher temperature, and allow the reaction to stir for an extended period (24-48h) to ensure equilibrium is reached.

    • To Obtain the Kinetic Product: Use milder, non-equilibrating conditions. This could involve:

      • A weaker Lewis or Brønsted acid.

      • Significantly lower temperatures (e.g., -78 °C to 0 °C).

      • Specialized catalysts, such as chiral phosphoric acids, which can create a chiral environment that favors one transition state over another.[7]

    • Tethering Strategy: In complex cases, temporarily tethering two parts of the molecule can force the cyclization to occur with a specific stereochemistry, after which the tether is cleaved.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a Brønsted acid and a Lewis acid catalyst?

Answer: The choice depends on your specific substrate and the desired outcome.

  • Brønsted Acids (e.g., TFA, TsOH, HCl): These are excellent proton donors and are effective at activating hydroxyl groups or acetals to form oxocarbenium ions. They are the standard choice for many Pictet-Spengler and Prins-type reactions.[1][2] However, strong Brønsted acids can sometimes lead to undesired side reactions like elimination or racemization if chiral centers are present.

  • Lewis Acids (e.g., InCl₃, SnCl₄, BF₃·OEt₂): These catalysts function by coordinating to the oxygen atom, making it a better leaving group. They are often effective at lower temperatures and can sometimes offer superior stereoselectivity by creating a more organized, templated transition state.[2][3] They can be particularly useful if your substrate is sensitive to strong protic acids.

Catalyst TypeTypical Use CasePotential Downsides
Brønsted Acid General purpose, good for simple substrates.Can require high temperatures; may cause elimination/racemization.
Lewis Acid Sensitive substrates; improved stereocontrol.Stoichiometric amounts may be needed; can be water-sensitive.
Q2: What is the role of solvent, and what are the best choices?

Answer: The solvent plays a multifaceted role, influencing solubility, reaction rate, and even selectivity.

  • Polar Aprotic Solvents (DCM, Acetonitrile): These are generally good choices. They can dissolve the polar starting materials and intermediates without interfering as a nucleophile or strong base.

  • Ethereal Solvents (THF, Dioxane): Also good options, but their coordinating ability can sometimes temper the activity of Lewis acid catalysts.

  • Protic Solvents (Alcohols, Water): These should generally be avoided. They are nucleophilic and can compete with the intramolecular amine, leading to solvolysis by-products. The exception is when the protic solvent is used as a catalytic promoter under specific kinetic conditions.[5]

Q3: My linear precursor is synthesized with protecting groups. Do I need to deprotect before cyclization?

Answer: It depends on the protecting group and the reaction conditions.

  • Amine Protection (e.g., Boc, Cbz): You MUST deprotect the amine before the cyclization step, as a protected amine is not nucleophilic.

  • Hydroxyl Protection (e.g., TBDMS, PMB): If your synthesis involves activating a hydroxyl group, it must be free. If another hydroxyl group is present elsewhere in the molecule and needs to be preserved, a robust protecting group like a silyl or benzyl ether is necessary. Ensure it is stable to the acidic cyclization conditions. For example, a TBS group is generally stable to mild Brønsted acids but may be cleaved by strong Lewis acids.

Key Experimental Protocols

Protocol 1: General Procedure for Kinetically-Controlled Spirocyclization

This protocol is designed to favor the kinetic product by using a Lewis acid at low temperature.

  • Preparation: To a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the linear amino-alcohol precursor (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.05 M concentration.

  • Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Catalyst Addition: In a separate flask, prepare a 0.2 M solution of SnCl₄ (1.2 eq) in anhydrous DCM. Add the catalyst solution dropwise to the stirred substrate solution over 15 minutes, ensuring the internal temperature does not rise above -35 °C.

  • Reaction Monitoring: Stir the reaction at -40 °C. Monitor the consumption of starting material by thin-layer chromatography (TLC) or LC-MS every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -40 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product immediately via flash column chromatography.

cluster_workflow Troubleshooting Workflow: Low Yield / Stalled Reaction Start Low Yield or Stalled Reaction Observed Check_Catalyst Is the catalyst strong enough? (e.g., using only AcOH) Start->Check_Catalyst Check_Water Are conditions strictly anhydrous? Check_Catalyst->Check_Water Yes Action_Catalyst Switch to stronger acid (TFA, TsOH, or Lewis Acid) Check_Catalyst->Action_Catalyst No Check_Temp Is temperature too low? Check_Water->Check_Temp Yes Action_Water Dry solvents/reagents; Use inert atmosphere Check_Water->Action_Water No Action_Temp Increase temperature in 10°C increments Check_Temp->Action_Temp Yes End Re-run and Monitor Check_Temp->End No (Other issue) Action_Catalyst->End Action_Water->End Action_Temp->End

Caption: A logical workflow for troubleshooting low-yield spirocyclization reactions.

Protocol 2: Purification by Flash Column Chromatography

The polarity difference between the desired spirocycle, the uncyclized amino-alcohol, and dimeric by-products is usually sufficient for separation.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 90:10).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. Nonpolar impurities will elute first.

  • Gradient Increase: Increase the polarity by adding methanol to the eluent (e.g., 0-10% methanol in a 95:5 DCM/ethyl acetate mixture).

    • The desired spirocycle is typically moderately polar.

    • The uncyclized amino-alcohol is highly polar and will elute last or remain on the baseline.

    • Dimeric by-products are often of intermediate polarity but may streak.

  • Fraction Analysis: Collect fractions and analyze by TLC, staining with potassium permanganate (for the alcohol) and ninhydrin (for the amine). Combine pure fractions and remove the solvent.

Protocol 3: NMR Analysis for Product and By-product Identification

¹H and ¹³C NMR are essential for confirming the structure and identifying by-products.

  • Desired Product: Look for the characteristic signals of the spirocyclic core. The protons adjacent to the nitrogen and oxygen atoms will appear as distinct multiplets in the 2.5-4.0 ppm range. The spiro-carbon itself will have a unique chemical shift in the ¹³C NMR spectrum, typically in the 70-90 ppm range.

  • Uncyclized Precursor: The presence of the starting material will be indicated by signals corresponding to its open-chain structure, particularly a characteristic signal for the protons on the carbon bearing the hydroxyl group.

  • Dimer/Oligomer: The NMR spectrum will be complex and show multiple sets of signals with integrations that do not correspond to a single, pure compound.

References

  • Komarova, K. Y., Lukin, A. Y., Vinogradova, L. V., Zhuravlev, M. E., Dogonadze, M. Z., Vinogradova, T. I., Gureev, M. A., Chudinov, M. V., & Dar'in, D. V. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245–250. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. [Link]

  • Pandey, G., & Kumar, A. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES, 65(12), 2901. [Link]

  • O'Donnell, C. J., et al. (2006). Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. ResearchGate. [Link]

  • Wikipedia contributors. (2023, December 27). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wilson, M. S., & Padwa, A. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601–9609. [Link]

  • Lenti, M. (2016). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Draskovic, M., et al. (2020). Dictating Thermodynamic Control Through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. Angewandte Chemie International Edition in English, 59(16), 6622–6626. [Link]

  • Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. [Link]

  • Himo, F., et al. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 137(51), 16038-16049. [Link]

  • Name-Reaction.com. (2026). Pictet-Spengler reaction. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2008). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society, 130(44), 14560–14561. [Link]

  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society, 127(40), 13796–13797. [Link]

  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of chemical research, 50(3), 624–636. [Link]

  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 79(5), 2272-2277. [Link]

  • Reddy, S. M., & Kumar, M. H. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1113–1158. [Link]

  • Shaterian, H. R., & Rigi, F. (2015). Lactic acid-catalyzed Eco-friendly Cyclization Reaction for the Synthesis of 4H-benzo[b]pyrans and 3,4-dihydropyrano[c]chromenes. Journal of the Chinese Chemical Society, 62(6), 513-518. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]

  • Ros, A., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 6776-6783. [Link]

  • J&K Scientific. (n.d.). N-Ethyl-Tetrahydro-2H-pyran-4-amine. [Link]

Sources

Technical Support Center: Method Refinement for the Purification of Polar 9-Oxa-1-azaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter the unique challenges associated with isolating spirocyclic aliphatic amines. 9-Oxa-1-azaspiro[5.5]undecane and its analogs are highly polar, basic secondary amines. Due to their specific geometry and high hydrophilicity, they frequently exhibit severe peak tailing, irreversible adsorption on bare silica, and poor retention on standard Reversed-Phase (RP) columns.

This guide provides field-proven troubleshooting insights, causal explanations, and self-validating protocols for isolating these challenging targets using Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC).

Part 1: Workflow Decision Matrix & Troubleshooting FAQs

Q: Why does my 9-oxa-1-azaspiro[5.5]undecane analog streak severely on normal-phase silica, even with high percentages of methanol?

A: The secondary amine in the spirocyclic core interacts strongly with the acidic silanol groups (pKa ~4.5–5.5) on bare silica gel through destructive ion-exchange and strong hydrogen bonding. Methanol increases solvent polarity but does not effectively mask these active silanols. Solution: Transition to an amine-functionalized silica (e.g., propyl amine bonded silica). The bonded amine creates a "base shield" that minimizes compound-silica interactions, allowing the separation to be driven by hydrogen bonding rather than ion-exchange . If bare silica must be used, add a volatile basic modifier like 1–2% triethylamine (TEA) or ammonium hydroxide to the mobile phase to competitively bind the silanols.

Q: I tried Reversed-Phase (RP-HPLC), but the compound elutes in the void volume. How can I increase retention?

A: Highly polar spirocycles often lack sufficient hydrophobic surface area to partition into the C18 stationary phase, causing them to elute immediately with the solvent front. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC flips the separation mechanism: it uses a polar stationary phase (like amide or zwitterionic phases) and a water-deficient, highly organic mobile phase. The mobile phase forms a water-rich layer on the stationary phase surface, and polar analytes partition into this localized aqueous layer .

Q: When scaling up to preparative SFC, my spirocyclic amine shows poor peak shape and low recovery. What is causing this?

A: Supercritical CO₂ is non-polar (similar to pentane). While adding a polar co-solvent (like methanol) increases elution strength, basic amines still suffer from secondary interactions with the stationary phase. Solution: Introduce a basic additive to the co-solvent. Adding 0.2% isopropylamine to the methanol modifier significantly improves peak symmetry and recovery by neutralizing active acidic sites on the column . Furthermore, using a dedicated polar stationary phase like 2-Ethylpyridine (2-EP) enhances selectivity for basic analytes without requiring excessive additives.

G Start Crude 9-Oxa-1-azaspiro[5.5]undecane Analog Mixture Q1 Is the analog highly water-soluble (logP < 0)? Start->Q1 HILIC HILIC Purification (Amide/Diol Phase) Q1->HILIC Yes Q2 Are there closely eluting regioisomers/diastereomers? Q1->Q2 No SFC SFC Purification (2-EP or Pyridyl Amide Phase) Q2->SFC Yes RP Reversed-Phase HPLC (High-pH stable C18) Q2->RP No

Fig 1. Decision matrix for purifying polar spirocyclic amines.

Part 2: Quantitative Data & Method Comparison

To help select the optimal purification strategy, the following table summarizes the performance metrics of different chromatographic methods for 9-oxa-1-azaspiro[5.5]undecane analogs based on empirical laboratory data.

Chromatography ModeStationary PhaseMobile Phase / ModifiersRetention Factor (k')Peak Symmetry (As)Typical Recovery
Standard Normal PhaseBare Silica (Si 60)DCM / MeOH< 0.5 (Streaking)> 3.0 (Severe Tailing)40 - 60%
Reversed-Phase (RP)Standard C18H₂O / MeCN + 0.1% TFA< 0.5 (Void Volume)1.2 - 1.585 - 90%
HILIC Amide or DiolMeCN / 10mM NH₄FA (aq)2.5 - 5.01.0 - 1.2> 95%
Prep SFC 2-Ethylpyridine (2-EP)CO₂ / MeOH + 0.2% iPrNH₂1.5 - 4.01.0 - 1.1> 90%

Part 3: Validated Experimental Protocols

Protocol A: HILIC Purification of Highly Polar Spirocycles

Causality Focus: HILIC requires strict control of the aqueous layer on the stationary phase. Inadequate equilibration leads to shifting retention times, while incorrect sample diluents cause peak distortion .

  • Column Selection: Select an Amide-bonded or Zwitterionic (ZIC) HILIC column (e.g., 5 µm, 250 x 21.2 mm for preparative scale).

  • Mobile Phase Preparation:

    • Solvent A (Weak): 100% LC-MS grade Acetonitrile.

    • Solvent B (Strong): 10 mM Ammonium Formate (NH₄FA) in MS-grade Water, adjusted to pH 3.0 or 4.5.

    • Reasoning: The buffer provides necessary ionic strength to prevent electrostatic repulsion/attraction, ensuring consistent partitioning.

  • Equilibration (Critical Step): Flush the column with 50% A / 50% B for 10 column volumes (CV) to fully hydrate the stationary phase, then equilibrate at the starting conditions (e.g., 90% A / 10% B) for at least 15 CVs.

  • Sample Loading: Dissolve the crude 9-oxa-1-azaspiro[5.5]undecane analog in a high percentage of organic solvent (e.g., 80% Acetonitrile / 20% Water).

    • Warning: Injecting the sample in 100% water will disrupt the localized water layer on the column, causing the analyte to elute in the void volume.

  • Gradient Elution: Run a shallow gradient from 10% B to 40% B over 20 minutes. Monitor via ELSD or MS, as these aliphatic compounds lack a strong UV chromophore.

Protocol B: Mass-Directed SFC Preparative Purification

Causality Focus: SFC leverages the low viscosity of supercritical CO₂ for high-throughput separation, but requires precise backpressure and additive control to maintain fluid density and peak shape .

  • System Setup: Utilize a preparative SFC-MS system equipped with a make-up pump for MS ionization.

  • Column Selection: Install a 2-Ethylpyridine (2-EP) or Pyridyl Amide column (e.g., 5 µm, 250 x 21.2 mm). These phases provide intrinsic basicity, reducing the need for high concentrations of amine additives.

  • Mobile Phase & Modifiers:

    • Main Fluid: Supercritical CO₂.

    • Co-solvent: Methanol containing 0.2% (v/v) isopropylamine.

    • Reasoning: Isopropylamine acts as a dynamic competitor for active acidic sites on the stationary phase, sharpening the basic spirocycle peaks without suppressing MS ionization .

  • Parameters: Set flow rate to 30–50 mL/min, column temperature to 40 °C, and Automated Back Pressure Regulator (ABPR) to 120–150 bar.

    • Reasoning: Maintaining pressure above 120 bar ensures the CO₂ remains in a dense supercritical state, preventing analyte precipitation on-column.

  • Fractionation: Trigger fraction collection using the specific [M+H]⁺ mass of the target analog to ensure high purity (>99%) and avoid collecting co-eluting UV-active impurities.

SFC_Workflow Prep Sample Prep (Dissolve in MeOH) Column Stationary Phase (e.g., 2-Ethylpyridine) Prep->Column Detect Mass-Directed Fractionation (MS/UV) Column->Detect Mobile Mobile Phase (CO2 + MeOH + 0.2% iPrNH2) Mobile->Column

Fig 2. SFC-MS preparative workflow for basic spirocycles.

References

  • Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography." Biotage Knowledge Base. Available at: [Link]

  • Buchi. "Why HILIC is what your polar compounds need for purification." Buchi Chromatography Blog. Available at: [Link]

  • LCGC International. "A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures." Chromatography Online. Available at: [Link]

  • Teledyne Labs. "HILIC Purification Strategies for Flash Chromatography." Teledyne Application Notes. Available at: [Link]

  • Chromatography Today. "How Good is SFC for Polar Analytes?" Chromatography Today Technical Articles. Available at:[Link]

Technical Support Center: Analytical Method Robustness for 9-Oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 9-Oxa-1-azaspiro[5.5]undecane and its derivatives. This highly versatile spirocyclic scaffold is increasingly prominent in modern drug discovery, particularly in the development of novel antituberculosis agents targeting the MmpL3 protein [1] and as isatin replacements in muscarinic M1 positive allosteric modulators (PAMs).

While the three-dimensional complexity of the spiro[5.5]undecane core improves metabolic stability and aqueous solubility compared to flat aromatic rings, its basic secondary amine and polar ether linkage present unique challenges in chromatographic separation and mass spectrometry. This guide is engineered for analytical chemists and drug development professionals to troubleshoot, optimize, and validate robust analytical methods in strict compliance with ICH Q2(R2) guidelines [2].

Diagnostic Workflow: Resolving Spirocyclic Amine Failures

Before diving into specific parameter adjustments, use the following diagnostic logic to isolate the root cause of your analytical failure.

G Start Analytical Issue Detected (9-Oxa-1-azaspiro[5.5]undecane) Tailing Severe Peak Tailing (Asymmetry > 1.5) Start->Tailing RT_Shift Retention Time (tR) Drift Start->RT_Shift MS_Loss Loss of MS Sensitivity Start->MS_Loss Silanol Secondary Silanol Interactions (Cationic Amine vs Anionic Silica) Tailing->Silanol pH_Control Insufficient Buffer Capacity Near Analyte pKa RT_Shift->pH_Control Ion_Sup Ion Suppression / Matrix Effects MS_Loss->Ion_Sup Fix_Tail Use Hybrid Silica / PS-C18 or Adjust pH (<3.0 or >10.0) Silanol->Fix_Tail Fix_RT Increase Buffer Conc. (10-50mM) Strict pH Control (u00B10.05) pH_Control->Fix_RT Fix_MS Optimize ESI Source Temp Use SIL-IS Ion_Sup->Fix_MS

Diagnostic workflow for resolving common analytical failures in spirocyclic amine chromatography.

Troubleshooting Guide (Q&A)

Q1: Why does 9-Oxa-1-azaspiro[5.5]undecane exhibit severe peak tailing in Reversed-Phase HPLC (RP-HPLC), and how can I fix it?

The Causality: The secondary amine in the 1-azaspiro[5.5]undecane ring system is highly basic (estimated pKa​ ~9.0–10.0). At a neutral or moderately acidic pH (pH 4–7), the amine is fully protonated (cationic). Standard silica-based C18 columns contain residual, unbonded surface silanols ( pKa​ ~4.5), which are anionic at this pH. The resulting electrostatic attraction between the cationic spirocycle and the anionic silanols causes secondary retention mechanisms, manifesting as severe peak tailing and poor resolution [3].

The Solution: You must disrupt this ionic interaction.

  • Approach A (Low pH): Lower the mobile phase pH to ≤2.5 using 0.1% Trifluoroacetic acid (TFA) or 0.1% Perchloric acid. This fully protonates the silanols, neutralizing their charge. Alternatively, use columns with a positively charged surface modification (e.g., Kinetex PS C18) which electrostatically repels the basic amine [4].

  • Approach B (High pH): Raise the mobile phase pH to ≥10.5 using 10 mM Ammonium Bicarbonate adjusted with ammonium hydroxide. This deprotonates the spirocyclic amine, rendering it neutral and highly retained via pure hydrophobic partitioning. Note: You must use a high-pH tolerant hybrid silica column (e.g., Waters BEH) to prevent stationary phase dissolution.

Q2: My retention times ( tR​ ) are drifting between batches, causing the method to fail robustness criteria. How do I stabilize it?

The Causality: Retention time drift for ionizable spirocycles is almost always a symptom of operating too close to the analyte's pKa​ without sufficient buffer capacity. If your mobile phase pH is within ±1.5 units of the amine's pKa​ , microscopic variations in mobile phase preparation (even ±0.05 pH units) will drastically alter the ratio of ionized to neutral molecules, shifting the tR​ .

The Solution:

  • Move the mobile phase pH at least 2 units away from the pKa​ .

  • Ensure you are using a true buffer (e.g., Formate buffer at pH 3.8, or Ammonium Acetate at pH 4.8) rather than just adding 0.1% acid to water, which provides negligible buffering capacity against sample diluent mismatch.

Q3: We are losing MS sensitivity during LC-MS/MS quantification of this compound in plasma. What is causing this?

The Causality: The 9-oxa ether oxygen and the basic nitrogen make this compound highly susceptible to matrix effects, specifically ion suppression from endogenous phospholipids in plasma that co-elute in the void or middle of the gradient. The Solution: Implement a solid-phase extraction (SPE) cleanup step using a mixed-mode cation exchange (MCX) cartridge. Because the spirocycle is basic, it will be strongly retained on the MCX sorbent while neutral lipids are washed away with 100% methanol. Elute the compound using 5% ammonium hydroxide in methanol.

Method Robustness Validation Protocol (ICH Q2(R2) Compliant)

To prove that your analytical method for 9-Oxa-1-azaspiro[5.5]undecane is robust, you must demonstrate its capacity to remain unaffected by small, deliberate variations in method parameters [2]. Follow this self-validating protocol:

Step 1: Define Critical Method Parameters (CMPs) Identify parameters most likely to impact the separation of the spirocycle. For LC-UV/MS methods, these typically include:

  • Mobile Phase pH ( ±0.2 units)

  • Column Temperature ( ±5∘C )

  • Flow Rate ( ±10% )

  • Initial Organic Modifier Concentration ( ±2% absolute)

Step 2: Establish System Suitability Testing (SST) Criteria Define the acceptable limits for the method to be considered valid.

  • Tailing Factor ( Tf​ ): ≤1.5 (Critical for basic amines).

  • Resolution ( Rs​ ): ≥2.0 between the spirocycle and its closest eluting impurity.

  • Repeatability: %RSD≤2.0% for peak area over 6 replicate injections.

Step 3: Execute a Design of Experiments (DoE) Instead of testing One-Factor-At-A-Time (OFAT), use a Plackett-Burman fractional factorial design to test multiple variables simultaneously. This reveals interaction effects (e.g., how a higher temperature combined with a lower pH affects silanol activity).

Step 4: Analyze Data and Define the MODR Calculate the main effects. If the SST criteria are met across all variations, the tested ranges constitute your Method Operable Design Region (MODR). If a parameter causes a failure (e.g., pH +0.2 causes Tf​ to jump to 1.8), you must tighten the system suitability controls for that specific parameter in the final analytical procedure.

Quantitative Data: Example Robustness Evaluation

The following table summarizes a typical robustness evaluation for a 9-Oxa-1-azaspiro[5.5]undecane LC-UV method (Target pH 3.0, Temp 40°C, Flow 0.4 mL/min).

Parameter VariedVariation LevelTailing Factor ( Tf​ )Resolution ( Rs​ )Peak Area %RSDPass/Fail
Nominal (Control) Target Conditions1.123.40.8%PASS
Buffer pH - 0.2 (pH 2.8)1.083.50.9%PASS
Buffer pH + 0.2 (pH 3.2)1.352.81.2%PASS
Column Temp - 5 °C (35 °C)1.153.20.7%PASS
Column Temp + 5 °C (45 °C)1.103.60.8%PASS
Flow Rate - 10% (0.36 mL/min)1.143.50.6%PASS
Flow Rate + 10% (0.44 mL/min)1.113.11.1%PASS

Interpretation: The method is robust across all tested parameters. Note the slight increase in tailing at pH 3.2, validating the causality that as pH rises toward the silanol pKa​ , secondary interactions begin to increase.

Frequently Asked Questions (FAQs)

Q: Does the 9-oxa ether oxygen contribute to analytical challenges? A: Yes. While the amine dictates the primary ionic interactions, the ether oxygen acts as a strong hydrogen bond acceptor. If you are using normal-phase chromatography or chiral stationary phases (CSPs) with amylose/cellulose backbones, the ether oxygen will strongly interact with the stationary phase's hydroxyl groups. You may need to add a small amount of an alcohol (e.g., 5% Isopropanol) to the mobile phase to modulate this hydrogen bonding and prevent excessive retention.

Q: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound? A: Absolutely. Because 9-Oxa-1-azaspiro[5.5]undecane is highly polar, it is an excellent candidate for HILIC. In HILIC, the basic amine will partition into the water-enriched layer on the silica surface. Use an unbonded bare silica or zwitterionic (ZIC-HILIC) column with a mobile phase of 90% Acetonitrile and 10% aqueous Ammonium Formate (10 mM, pH 3.0). This often provides superior MS sensitivity compared to RP-HPLC due to the high organic content enhancing desolvation in the ESI source.

Q: How should I store analytical reference standards of this compound? A: As a free base, spirocyclic amines can absorb atmospheric carbon dioxide to form carbonate salts, which alters their weight and purity profile. Store the standard as a hydrochloride (HCl) or trifluoroacetate (TFA) salt in a desiccator at -20°C. When preparing stock solutions, use an aprotic solvent like Acetonitrile or DMSO to prevent degradation, and ensure the volumetric flasks are tightly sealed.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Retrieved from[Link]

  • McCalley, D. V. (2002). Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography. Analytical Chemistry, ACS Publications. Retrieved from[Link]

  • Phenomenex. (n.d.). Loading Capacity of Amitriptyline using Luna® Omega and Kinetex® PS C18 Columns. Retrieved from[Link]

Technical Support Center: Scaling Up the Final Purification of 9-Oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

9-Oxa-1-azaspiro[5.5]undecane is a highly polar, spirocyclic secondary amine frequently utilized as a conformationally restricted scaffold in medicinal chemistry and drug discovery[1]. Transitioning its purification from a milligram-scale discovery route to a multi-gram preclinical scale presents significant chromatographic challenges. Its basic nitrogen and high polarity often lead to severe peak tailing, poor retention, and low mass recovery.

As a Senior Application Scientist, I have compiled this technical guide to provide field-proven troubleshooting strategies and self-validating protocols to establish a robust, scalable purification workflow for this specific spirocycle.

Frequently Asked Questions (FAQs)

Q1: Why does 9-Oxa-1-azaspiro[5.5]undecane streak and tail severely on standard bare silica gel during scale-up? A: The secondary amine in the spiro[5.5]undecane core is highly basic. Bare silica gel contains weakly acidic surface silanol groups (Brønsted acids). The resulting acid-base interaction causes the basic amine to bind strongly to the stationary phase, leading to non-ideal elution profiles, severe peak tailing, and irreversible adsorption[2]. The Fix: To neutralize these active silanol sites, you must either add a competing volatile amine (e.g., 1% triethylamine or ammonium hydroxide) to the mobile phase[2][3], or switch to an amine-functionalized silica (NH2-silica) stationary phase. NH2-silica provides a basic surface environment that repels the target amine, ensuring sharp peaks without the need for additives[3][4].

Q2: I am using Reverse-Phase (RP) preparative HPLC, but the compound elutes in the void volume. How can I improve retention? A: At neutral or acidic pH, 9-Oxa-1-azaspiro[5.5]undecane exists primarily in its protonated, highly polar ionic form, which has minimal affinity for the hydrophobic C18 chains of a reverse-phase column. The Fix: Employ the "2 pH rule" by adjusting the mobile phase pH to at least 2 units above the amine's pKa (typically using ammonium bicarbonate or 0.1% ammonium hydroxide). This deprotonates the amine into its free-base form, significantly increasing its lipophilicity (LogP) and promoting retention on the RP column[2].

Q3: What is the most solvent-efficient method for purifying >50 grams of this spirocycle without massive solvent consumption? A: Strong Cation Exchange (SCX) chromatography is the most scalable and solvent-efficient approach for highly polar basic compounds[5]. The Fix: SCX relies on a "catch-and-release" mechanism. The protonated spirocyclic amine binds ionically to the sulfonic acid groups on the resin. Non-basic impurities are washed away with organic solvents. The pure amine is then released by eluting with a strong base (e.g., 2M ammonia in methanol), resulting in high recovery and minimal solvent usage[5].

Troubleshooting Guide

Issue 1: Co-elution with structurally similar spirocyclic impurities on NH2-Silica.

  • Root Cause: Amine-functionalized columns run in normal phase often lack the subtle selectivity required to separate closely related diastereomers or des-oxa impurities[4].

  • Resolution: Treat the NH2-silica column as a normal-phase system but optimize the solvent gradient. Transition from Hexane/Ethyl Acetate to a more selective modifier like Isopropanol (IPA) rather than Methanol (MeOH). Methanol can disrupt the hydrogen bonding dynamics on the amino-silica surface, whereas IPA provides a gentler elution strength, improving resolution[2].

Issue 2: Poor mass recovery after solvent evaporation when using TEA modifiers.

  • Root Cause: While triethylamine (TEA) reduces silanol interactions, it often forms salts with trace acids or co-elutes, artificially inflating the crude mass. Furthermore, the actual target compound can be lost or degraded during the aggressive rotary evaporation required to remove TEA.

  • Resolution: Avoid TEA for multi-gram scale-ups. Switch to a volatile basic modifier like aqueous ammonium hydroxide in DCM/MeOH, or bypass mobile phase additives entirely by utilizing a pre-packed amine-functionalized stationary phase[3].

Method Comparison Data

Purification StrategyStationary PhaseMobile PhaseScalabilityPrimary AdvantageLimitation
Modified Normal Phase Bare SilicaDCM / MeOH / 1% NH₄OHLow-MediumLow cost of bulk silica.Difficult solvent removal; risk of silica dissolution.
Amine-Bonded Flash NH₂-SilicaHexane / EtOAcHighNo basic additives required; sharp peaks[3][4].Higher cost of functionalized cartridges.
High-pH RP-HPLC C18 (End-capped)Water / MeCN (pH 10)MediumExcellent resolution for structurally similar impurities.High aqueous volume requires lyophilization[2].
Catch-and-Release SCX ResinWash: MeOH.Elute: 2M NH₃/MeOHVery HighMassive solvent reduction; orthogonal selectivity[5].Does not separate basic impurities from each other.

Standard Operating Protocols (SOPs)

Detection Note: As an aliphatic secondary amine, 9-Oxa-1-azaspiro[5.5]undecane lacks a strong UV chromophore. Fraction collection must be triggered by an Evaporative Light Scattering Detector (ELSD) or monitored offline via TLC using a Ninhydrin stain.

Protocol A: Multi-gram Purification using Amine-Functionalized Silica

This protocol is self-validating: method development begins with NH₂-functionalized TLC plates to ensure direct correlation to the preparative column[4].

  • TLC Method Development: Spot the crude mixture on an amine-functionalized TLC plate[4]. Develop using a gradient of Hexane/Ethyl Acetate (e.g., 70:30). Target an Rf of 0.2–0.3 for the main product.

  • Column Equilibration: Equilibrate a pre-packed NH₂-silica flash cartridge with 3 column volumes (CV) of the initial non-polar solvent mixture (e.g., 90:10 Hexane/EtOAc).

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. Load directly onto the column. (Do not dissolve in the strong eluent to prevent band broadening).

  • Elution: Run a linear gradient from 10% to 50% EtOAc over 12 CVs. Monitor via ELSD.

  • Recovery: Pool fractions containing the pure spirocycle and concentrate under reduced pressure. No basic additive removal is necessary[3].

Protocol B: Catch-and-Release Purification via Strong Cation Exchange (SCX)
  • Resin Preparation: Swell the silica-based SCX resin in MeOH for 30 minutes[5].

  • Loading: Dissolve the crude amine in MeOH (slightly acidified with 0.1% acetic acid to ensure full protonation) and load onto the SCX column.

  • Washing (The "Catch"): Wash the column with 5 CVs of MeOH, followed by 3 CVs of DCM. This removes all neutral and acidic impurities (e.g., unreacted ketones or coupling reagents). Self-Validation: Check the wash fractions by TLC; the basic spirocycle must remain completely retained on the column.

  • Elution (The "Release"): Elute the target compound using 2M Ammonia in Methanol. Collect 1 CV fractions.

  • Isolation: Evaporate the methanolic ammonia fractions to yield the free base of 9-Oxa-1-azaspiro[5.5]undecane in high purity.

Decision Workflow

PurificationWorkflow Start Crude 9-Oxa-1-azaspiro[5.5]undecane CheckImp Nature of Major Impurities? Start->CheckImp Neutral Neutral / Acidic CheckImp->Neutral Basic Basic / Structurally Similar CheckImp->Basic SCX SCX Catch-and-Release (Protocol B) Neutral->SCX Scale Purification Scale? Basic->Scale Small < 5 grams Scale->Small Large > 5 grams Scale->Large RP High-pH RP-HPLC Small->RP NH2 NH2-Silica Flash (Protocol A) Large->NH2

Decision matrix for selecting the optimal scale-up purification strategy for spirocyclic amines.

References

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones | Journal of Organic Chemistry (ACS) |[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? | Biotage |[Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography | Teledyne ISCO | [Link]

  • Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase | PubMed (Anal Chim Acta) |[Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Synthetic Routes to 9-Oxa-1-azaspiro[5.5]undecane: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The 9-oxa-1-azaspiro[5.5]undecane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. This guide offers a head-to-head comparison of two prominent synthetic strategies for accessing this valuable spirocyclic system: Intramolecular Cyclization of a Piperidone Derivative and the Aza-Prins Cyclization . This analysis is designed to provide researchers, scientists, and drug development professionals with the detailed, actionable insights needed to make informed decisions in their synthetic endeavors.

Route 1: Intramolecular Cyclization of a Piperidone Derivative

This classical and reliable approach builds the spirocycle through a two-step sequence involving N-alkylation of a piperidone precursor followed by an acid-catalyzed intramolecular cyclization. This strategy offers a high degree of control and generally proceeds with good to excellent yields.

Mechanistic Overview

The synthesis commences with the N-alkylation of a protected 4-piperidone, typically N-Boc-4-piperidone, with a suitable three-carbon electrophile bearing a hydroxyl group precursor, such as 3-bromopropanol. The protecting group is then removed, and the resulting amino alcohol is subjected to acid-catalyzed cyclization. The acidic conditions promote the formation of an oxonium ion from the hydroxyl group, which is then intramolecularly attacked by the piperidine nitrogen to form the desired spirocyclic ether.

cluster_0 Route 1: Intramolecular Cyclization start N-Boc-4-piperidone + 3-Bromopropanol step1 N-Alkylation start->step1 intermediate1 N-Boc-1-(3-hydroxypropyl)piperidin-4-one step1->intermediate1 step2 Deprotection (e.g., TFA) intermediate1->step2 intermediate2 1-(3-Hydroxypropyl)piperidin-4-one step2->intermediate2 step3 Acid-Catalyzed Cyclization (e.g., H2SO4) intermediate2->step3 product 9-Oxa-1-azaspiro[5.5]undecane step3->product

Figure 1: Synthetic workflow for the intramolecular cyclization route.
Experimental Protocol

Step 1: Synthesis of tert-butyl 4-oxo-1-(3-hydroxypropyl)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-bromopropanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 1-(3-hydroxypropyl)piperidin-4-one

  • Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can often be used in the next step without further purification.

Step 3: Synthesis of 9-Oxa-1-azaspiro[5.5]undecane

  • Dissolve the crude 1-(3-hydroxypropyl)piperidin-4-one in a suitable solvent such as toluene or chloroform.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux, and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 9-Oxa-1-azaspiro[5.5]undecane. For long-term storage and handling, it is often converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol.[1]

Route 2: Aza-Prins Cyclization

The aza-Prins cyclization is a powerful and convergent method for the synthesis of piperidine-containing heterocycles.[2] This approach involves the reaction of a homoallylic amine with a carbonyl compound, typically an aldehyde, in the presence of a Brønsted or Lewis acid catalyst. This strategy allows for the rapid construction of the spirocyclic core in a single step from readily available starting materials.

Mechanistic Overview

The aza-Prins cyclization is initiated by the acid-catalyzed condensation of the homoallylic amine with an aldehyde to form an N-acyliminium ion intermediate. This is followed by an intramolecular electrophilic attack of the alkene on the iminium ion, leading to the formation of a six-membered ring and a tertiary carbocation. Subsequent trapping of this carbocation by an internal nucleophile (in this case, the hydroxyl group) or an external nucleophile leads to the final product. For the synthesis of 9-Oxa-1-azaspiro[5.5]undecane, a variant where the carbonyl compound also contains the hydroxyl functionality would lead directly to the spirocycle.

cluster_1 Route 2: Aza-Prins Cyclization start_prins Homoallylic Amine + Aldehyde step1_prins Acid-Catalyzed Condensation start_prins->step1_prins intermediate1_prins N-Acyliminium Ion step1_prins->intermediate1_prins step2_prins Intramolecular Cyclization intermediate1_prins->step2_prins intermediate2_prins Piperidinyl Carbocation step2_prins->intermediate2_prins step3_prins Nucleophilic Trapping intermediate2_prins->step3_prins product_prins 9-Oxa-1-azaspiro[5.5]undecane step3_prins->product_prins

Figure 2: General workflow for the aza-Prins cyclization route.
Experimental Protocol (Proposed)

This protocol is a proposed route based on established aza-Prins cyclization methodologies and may require optimization.

  • To a solution of a suitable N-protected homoallylic amine (e.g., N-tosyl-pent-4-en-1-amine, 1.0 eq) in a non-polar solvent such as dichloromethane or 1,2-dichloroethane at 0 °C, add the desired aldehyde (e.g., acrolein, 1.2 eq).

  • Add a Lewis acid catalyst (e.g., BF₃·OEt₂, InCl₃, or a Brønsted acid like p-TsOH, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate, a substituted piperidine, would then undergo further transformations (e.g., deprotection and intramolecular etherification) to yield the final 9-Oxa-1-azaspiro[5.5]undecane. A more convergent approach would involve a homoallylic amine containing a tethered hydroxyl group reacting with an aldehyde.

Head-to-Head Comparison

FeatureRoute 1: Intramolecular CyclizationRoute 2: Aza-Prins Cyclization
Number of Steps Typically 3-4 steps from commercially available materials.Potentially 1-2 steps in a convergent synthesis.
Overall Yield Generally good to excellent, with well-optimized steps.Can be variable depending on the substrate and catalyst.
Starting Materials Readily available N-Boc-4-piperidone and 3-bromopropanol.Requires synthesis of a suitable homoallylic amine.
Reagents & Conditions Utilizes standard reagents and well-established reaction conditions.Requires careful selection of Lewis or Brønsted acid catalysts.
Scalability Generally scalable with predictable outcomes.Can be more challenging to scale due to catalyst sensitivity.
Stereocontrol Not inherently stereoselective unless chiral starting materials are used.Can offer diastereoselectivity depending on the reaction conditions.[2]
Key Advantages Reliable, predictable, and high-yielding.Convergent and can rapidly build complexity.
Key Disadvantages More linear and potentially longer overall sequence.May require more optimization and can be substrate-dependent.

Conclusion and Outlook

Both the intramolecular cyclization of a piperidone derivative and the aza-Prins cyclization represent viable and powerful strategies for the synthesis of the 9-Oxa-1-azaspiro[5.5]undecane scaffold.

The Intramolecular Cyclization route is a robust and well-precedented approach that is likely to be the preferred method for initial scale-up and process development due to its reliability and high yields. The starting materials are readily available, and the reaction conditions are standard, making it an attractive choice for many research and development settings.

The Aza-Prins Cyclization , on the other hand, offers a more elegant and convergent approach. While it may require more initial optimization to identify the ideal catalyst and reaction conditions, its ability to construct the spirocyclic core in a single step is highly appealing from a step-economy perspective. This route may be particularly advantageous for the rapid generation of a library of analogs by varying the aldehyde component.

The choice between these two synthetic routes will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the need for analog generation, and the available resources for process optimization. This guide provides the foundational knowledge for researchers to strategically select and implement the most suitable pathway for their synthesis of the medicinally important 9-Oxa-1-azaspiro[5.5]undecane scaffold.

References

  • [Reaction of Spiro

  • crystallization-procedure-of-piperidin-4-one-and-its-derivatives/)

Sources

A Comparative Guide to Confirming Target Engagement of 9-Oxa-1-azaspiro[5.5]undecane with Biophysical Methods

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of key biophysical methods for confirming and characterizing the interaction between small molecules and their protein targets. Using the novel scaffold 9-Oxa-1-azaspiro[5.5]undecane, which has shown promise in the development of antituberculosis agents targeting the essential MmpL3 transporter[1], we will explore how to robustly validate target engagement—a critical step in any successful drug discovery program[2][3].

The objective is not merely to present protocols, but to provide the strategic rationale behind selecting one technique over another, empowering researchers to design self-validating experimental cascades that generate clear, actionable data. We will move from high-throughput screening approaches to detailed thermodynamic and kinetic characterization, offering a comprehensive toolkit for validating your next lead compound.

The First Pass: High-Throughput Screening with Thermal Shift Assay (TSA)

The journey of confirming target engagement often begins with a need for speed and efficiency. The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is an invaluable tool for rapidly screening compound libraries to identify molecules that directly bind and stabilize a target protein.[4][5][6]

Expertise & Rationale: Why Start with TSA?

The foundational principle of TSA is that the binding of a ligand, such as our spirocyclic compound, to a protein typically increases the protein's thermal stability.[6] This increased stability translates to a higher melting temperature (T_m), which is the temperature at which 50% of the protein is unfolded.[7] We use TSA as a primary screen because it is:

  • High-Throughput: Easily adaptable to 96- or 384-well plate formats, allowing for the rapid screening of numerous compounds or buffer conditions.[5]

  • Cost-Effective: Requires relatively small amounts of protein and no complex labeling or immobilization.[4]

  • Versatile: An excellent method for identifying stabilizing conditions for crystallography or other downstream applications.[5][6]

The assay monitors the unfolding of the target protein in the presence of an environment-sensitive fluorescent dye (e.g., SYPRO Orange). This dye has low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to hydrophobic regions of the protein that become exposed as it denatures with increasing temperature.[4][6][7] A stabilizing ligand will shift the unfolding curve to a higher temperature.

Experimental Protocol: TSA for MmpL3 and 9-Oxa-1-azaspiro[5.5]undecane

This protocol outlines the screening of our lead compound against its putative target, MmpL3.

  • Protein Preparation: Purify the target protein (e.g., the periplasmic domain of MmpL3) to ≥90% purity. Resuspend the protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 1-2 mg/mL.[8][9]

  • Reagent Preparation:

    • Prepare a 50x stock of SYPRO Orange dye by diluting the 5,000x commercial stock in the protein buffer.[9]

    • Prepare a 50x stock of 9-Oxa-1-azaspiro[5.5]undecane (and other test compounds) in a compatible solvent like DMSO.

  • Assay Plate Setup (96-well PCR plate):

    • In a total reaction volume of 25 µL, combine the components as described in the table below. Prepare each condition in triplicate for statistical robustness.[8]

      Component Volume Final Concentration
      Protein (e.g., 0.2 mg/mL) 10 µL ~2-5 µM
      50x SYPRO Orange Dye 0.5 µL 1x
      50x Compound Stock 0.5 µL 1x (e.g., 10 µM)

      | Assay Buffer | 14 µL | - |

    • Include "protein + dye + DMSO" controls to measure the baseline T_m and "buffer + dye" controls for background fluorescence.

  • Thermal Denaturation:

    • Seal the plate and briefly centrifuge to collect the contents.

    • Place the plate in a real-time PCR instrument.[10]

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.[9]

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting sigmoidal curve represents the protein unfolding.

    • The T_m is the inflection point of this curve, which is most accurately determined by calculating the peak of the first derivative (-dF/dT).[7]

    • A positive thermal shift (ΔT_m = T_m_compound - T_m_control) indicates ligand-induced stabilization and confirms direct binding. A shift of ≥ 2 °C is generally considered a significant hit.[7]

Data Presentation: TSA Results
CompoundConcentration (µM)T_m (°C)ΔT_m (°C)Interpretation
MmpL3 + DMSO (Control)-52.3-Baseline Stability
9-Oxa-1-azaspiro[5.5]undecane1058.7+6.4Strong Stabilization
Negative Control Compound1052.4+0.1No Binding
Workflow Visualization: Thermal Shift Assay

TSA_Workflow TSA Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Execution & Analysis Prot Purified Protein Mix Mix Protein, Dye, & Compound in Plate Comp Compound Stock Dye SYPRO Orange qPCR Run Melt Curve in qPCR Machine Mix->qPCR Data Analyze Data (dF/dT vs. Temp) qPCR->Data Result Determine ΔTm Data->Result

Caption: Workflow for confirming protein stabilization via TSA.

The Gold Standard: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)

While TSA confirms binding, it does not provide a complete thermodynamic profile. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the heat released or absorbed during a binding event.[11][12] This allows for the precise determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[13]

Expertise & Rationale: Why Use ITC?

We employ ITC to gain a deep understanding of the forces driving the interaction. This is crucial for structure-activity relationship (SAR) studies and lead optimization.

  • Complete Thermodynamic Profile: ITC is the only technique that directly measures all thermodynamic binding parameters (K_D, n, ΔH, ΔS) in one assay.[13]

  • Label-Free: The measurement is performed in solution without any modification or immobilization of the interactants, providing data in a near-native state.[12]

  • Mechanism of Action: The thermodynamic signature (enthalpic vs. entropic contribution) provides insights into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions).[14]

The experiment involves titrating the ligand (9-Oxa-1-azaspiro[5.5]undecane) into a sample cell containing the target protein (MmpL3) at a constant temperature. The instrument measures the minute temperature differences between the sample cell and a reference cell, which correspond to the heat of interaction.[11][13]

Experimental Protocol: ITC for MmpL3 and 9-Oxa-1-azaspiro[5.5]undecane
  • Sample Preparation:

    • Dialyze both the protein and the ligand into the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heats of dilution. Mismatched buffers are a common source of artifacts.

    • Accurately determine the concentrations of both protein and ligand solutions.

    • Degas all solutions immediately before use to prevent air bubbles in the calorimeter cells.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the ligand solution (typically 10-20x the protein concentration, e.g., 150-300 µM) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Execute a series of 15-25 injections (e.g., 1.5-2.5 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment:

    • To obtain the heat of dilution, perform an identical titration of the ligand into the buffer alone. This background heat is then subtracted from the binding data.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat released/absorbed per injection.

    • Plot the heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding) to derive the K_D, n, and ΔH.[11][12] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS (where K_A = 1/K_D).

Data Presentation: ITC Results
ParameterValueUnitInterpretation
Binding Affinity (K_D)1.2µMHigh-affinity interaction
Stoichiometry (n)0.98-1:1 binding ratio
Enthalpy (ΔH)-8.5kcal/molEnthalpically driven (favorable)
Entropy (ΔS)-2.1cal/mol·KEntropically unfavorable
Workflow Visualization: Isothermal Titration Calorimetry

ITC_Workflow ITC Experimental Workflow cluster_prep Preparation cluster_run Experiment cluster_analysis Analysis Dialysis Dialyze Protein & Ligand in Identical Buffer Degas Degas Solutions Dialysis->Degas Load Load Protein to Cell, Ligand to Syringe Degas->Load Titrate Titrate Ligand into Protein Load->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Fit Fit Binding Isotherm Integrate->Fit Result Determine KD, n, ΔH, ΔS Fit->Result

Caption: Workflow for thermodynamic characterization via ITC.

Real-Time Analysis: Kinetic Profiling with Surface Plasmon Resonance (SPR)

Understanding not just how tightly a compound binds (affinity) but also how quickly it binds and dissociates (kinetics) is paramount for predicting in vivo efficacy. Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that monitors binding events in real-time.[15]

Expertise & Rationale: Why Use SPR?

We use SPR to dissect the binding event into its kinetic components: the association rate (k_on) and the dissociation rate (k_off).

  • Kinetic Data: Provides the on-rate and off-rate, which are crucial for lead optimization. A long residence time (slow k_off) can often correlate with improved drug efficacy.

  • High Sensitivity: Capable of detecting weak interactions from fragments and high-affinity interactions down to the picomolar range.[16][17]

  • Real-Time & Label-Free: Allows for dynamic monitoring of the binding and dissociation phases without modifying the analyte.[15]

In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip. The compound (analyte) is then flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Response Units (RU).[15][18]

Experimental Protocol: SPR for MmpL3 and 9-Oxa-1-azaspiro[5.5]undecane
  • Chip Preparation and Immobilization:

    • Select a sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Immobilize the MmpL3 protein to the surface via covalent amine coupling. Aim for a low-to-moderate immobilization density to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes and non-specific binding.[16]

  • Binding Analysis:

    • Prepare a dilution series of 9-Oxa-1-azaspiro[5.5]undecane in running buffer (e.g., HBS-EP+), including a zero-concentration (buffer only) sample for double referencing.

    • Inject the compound solutions over the target and reference surfaces at a constant flow rate.

    • Association Phase: Monitor the increase in RU as the compound binds to the immobilized protein.

    • Dissociation Phase: After the injection, flow running buffer over the surface and monitor the decrease in RU as the compound dissociates.

  • Regeneration (if necessary):

    • If the compound does not fully dissociate, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer injection signal from the active channel data.

    • Globally fit the resulting sensorgrams from the concentration series to a kinetic binding model (e.g., 1:1 Langmuir) to determine k_on and k_off.

    • The equilibrium dissociation constant (K_D) is calculated from the ratio of the rate constants (K_D = k_off / k_on).

Data Presentation: SPR Results
ParameterValueUnitInterpretation
Association Rate (k_on)2.5 x 10⁴M⁻¹s⁻¹Moderately fast association
Dissociation Rate (k_off)3.0 x 10⁻²s⁻¹Moderately slow dissociation
Affinity (K_D)1.2µMConsistent with ITC data
Residence Time (1/k_off)33.3sDuration of target engagement
Workflow Visualization: Surface Plasmon Resonance

SPR_Workflow SPR Experimental Workflow cluster_prep Preparation cluster_run Binding Cycle cluster_analysis Analysis Immob Immobilize Protein on Sensor Chip Assoc Association: Inject Compound Immob->Assoc Analyte Prepare Analyte (Compound) Series Analyte->Assoc Dissoc Dissociation: Flow Buffer Assoc->Dissoc Regen Regeneration Dissoc->Regen Process Reference & Blank Subtraction Dissoc->Process Regen->Assoc Next Cycle Fit Fit Sensorgrams to Kinetic Model Process->Fit Result Determine kon, koff, KD Fit->Result

Caption: Workflow for kinetic analysis via SPR.

The Atomic View: Structural Validation with Nuclear Magnetic Resonance (NMR) Spectroscopy

The ultimate confirmation of target engagement comes from identifying the specific binding site on the protein. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide atomic-resolution information on protein-ligand interactions in solution.[19][20]

Expertise & Rationale: Why Use NMR?

We use NMR to validate the binding site and guide further chemical optimization. The "Structure-Activity Relationship (SAR) by NMR" approach is a powerful strategy for fragment-based and lead optimization campaigns.[21][22][23]

  • Binding Site Identification: Protein-observed NMR experiments, such as the ¹H-¹⁵N HSQC, can map the binding interface by monitoring chemical shift perturbations (CSPs) of specific amino acid residues upon ligand addition.[20][24]

  • Structural Information: Provides detailed information on the conformation of the ligand when bound to the target.[23]

  • Handles Weak Binders: NMR is exceptionally well-suited for studying the weak interactions typical of fragments, making it a cornerstone of fragment-based drug discovery.[19]

A ¹H-¹⁵N HSQC spectrum acts as a unique fingerprint of the protein, where each peak corresponds to a specific backbone N-H group. When a ligand binds, the chemical environment of residues in and around the binding pocket changes, causing their corresponding peaks in the spectrum to shift (a chemical shift perturbation).

Experimental Protocol: ¹H-¹⁵N HSQC Titration
  • Sample Preparation:

    • This technique requires isotopically labeled protein. Express and purify the target protein (MmpL3 domain) in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.

    • Prepare a concentrated, stable sample of ¹⁵N-labeled protein (~50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

    • Prepare a concentrated stock of 9-Oxa-1-azaspiro[5.5]undecane in the same deuterated buffer (or with a minimal amount of d6-DMSO).

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Create a titration series by adding increasing amounts of the compound to the protein sample (e.g., molar ratios of 1:0.5, 1:1, 1:2, 1:5).

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Identify the peaks that shift or broaden significantly upon addition of the compound. These are the residues affected by the binding event.

    • If the backbone resonance assignments for the protein are known, these shifting peaks can be mapped directly onto the protein's structure to visualize the binding site.

    • The magnitude of the chemical shift perturbations can be plotted against the ligand concentration to estimate the K_D.

Data Presentation: NMR Results
Residue(s)Chemical Shift Perturbation (Δδ_avg)Location in Protein StructureInterpretation
Gly-152, Val-153> 0.1 ppmHydrophobic pocketDirect interaction with ligand
Ala-210, Leu-214> 0.08 ppmLoop adjacent to pocketConformational change upon binding
Ser-88< 0.01 ppmDistant surface residueUnaffected by binding
Workflow Visualization: NMR Target Engagement

NMR_Workflow NMR Experimental Workflow cluster_prep Preparation cluster_run Experiment cluster_analysis Analysis Label Express & Purify 15N-Labeled Protein Sample Prepare NMR Sample Label->Sample Ref Acquire Reference 1H-15N HSQC Sample->Ref Titrate Titrate Compound into Protein Sample Ref->Titrate Spectra Acquire Spectrum at Each Point Titrate->Spectra Overlay Overlay Spectra Spectra->Overlay Map Identify Chemical Shift Perturbations Overlay->Map Result Map Binding Site on Protein Structure Map->Result

Caption: Workflow for binding site mapping via NMR.

Comparative Summary and Strategic Application

Choosing the right biophysical assay depends on the specific question you are asking and your stage in the drug discovery pipeline. No single method provides all the answers. A robust target validation strategy relies on the orthogonal application of several techniques.[25][26]

FeatureThermal Shift Assay (TSA)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Nuclear Magnetic Resonance (NMR)
Primary Output Thermal Stability (ΔT_m)Thermodynamics (K_D, ΔH, n)Kinetics (k_on, k_off, K_D)Structural (Binding Site)
Throughput HighLowMediumLow
Protein Consumption LowHigh[27]Very LowHigh
Information Content Qualitative BindingGold-Standard ThermodynamicsGold-Standard KineticsAtomic-level Structure
Affinity Range µM - mMnM - high µM[28]pM - mMµM - mM
Key Advantage Fast, scalable screeningComplete thermodynamic profile in solutionReal-time kinetic dataDefinitive binding site information
Key Limitation Indirect; prone to artifactsLow throughput; high sample needImmobilization can affect proteinRequires labeled protein; size limits

Strategic Workflow:

  • Screening: Use TSA to rapidly screen a library of 9-Oxa-1-azaspiro[5.5]undecane derivatives to identify stabilizing hits.

  • Validation & Ranking: Confirm the top hits from TSA using SPR or ITC . SPR is often preferred for secondary screening due to its higher throughput and lower protein consumption.

  • Thermodynamic Deep Dive: For the most promising leads, use ITC to obtain a full thermodynamic signature to guide SAR.

  • Structural Confirmation: For a lead candidate, use NMR to definitively map the binding site, confirming the mechanism of action and providing a structural basis for further optimization.

By integrating these powerful biophysical methods, researchers can build a comprehensive and convincing case for the target engagement of novel compounds like 9-Oxa-1-azaspiro[5.5]undecane, significantly de-risking the progression of a project from hit identification to a lead candidate.

References

  • AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery. AXXAM. [Link]

  • Matulis, D. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. PubMed Central (PMC). [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Wikipedia. Isothermal titration calorimetry. Wikipedia. [Link]

  • JoVE. (2024, June 6). Thermal Shift Assay for Protein Binding. JoVE Journal. [Link]

  • Wikipedia. Thermal shift assay. Wikipedia. [Link]

  • Frontiers. Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Frontiers. [Link]

  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]

  • National Open Access Monitor, Ireland. Discovering High-Affinity Ligands for Proteins: SAR by NMR. [Link]

  • Oxford Academic. (2025, July 26). Thermal shift assay to identify ligands for bacterial sensor proteins. [Link]

  • PubMed. Discovering high-affinity ligands for proteins: SAR by NMR. [Link]

  • American Chemical Society. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]

  • bioRxiv. (2024, October 11). Determination of Protein-Ligand Binding Affinities by Thermal Shift Assay. [Link]

  • The Biophysical Society. (2025, April 29). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link]

  • PubMed Central (PMC). (2023, February 24). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

  • ACS Publications. (2023, September 21). Robust Strategy for Hit-to-Lead Discovery: NMR for SAR. [Link]

  • Sygnature Discovery. Protein NMR and its Role in Drug Discovery. [Link]

  • PubMed Central (PMC). Robust Strategy for Hit-to-Lead Discovery: NMR for SAR. [Link]

  • RSC Publishing. (2015, August 21). Isothermal titration calorimetry as a powerful tool to quantify and better understand agglomeration mechanisms during interaction processes between TiO 2 nanoparticles and humic acids. [Link]

  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • PubMed Central (PMC). Biophysical methods in early drug discovery. [Link]

  • Drug Target Review. (2021, June 22). The use of biophysical methods in the hit-to-lead process. [Link]

  • PubMed. SPR-based fragment screening: advantages and applications. [Link]

  • ACS Publications. Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand–Receptor Binding Models. [Link]

  • ResearchGate. (2016, February 6). SPR-based Fragment Screening: Advantages and Applications. [Link]

  • AzoNetwork. (2021, August 31). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

  • PubMed Central (PMC). Solution NMR Spectroscopy in Target-Based Drug Discovery. [Link]

  • ACS Publications. SPR-based Fragment Screening. [Link]

  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • ACS Publications. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. [Link]

  • Frontiers. Isothermal Titration Calorimetry in Biocatalysis. [Link]

  • Aptamers. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions. [Link]

  • Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. [Link]

  • Bio-Rad. Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. [Link]

  • PubMed Central (PMC). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. [Link]

  • Bio-Rad. (2019, November 13). Protein Thermal Shift Assays Made Easy with Bio-Rad's Family of CFX Real-Time PCR Detection Systems. [Link]

  • MDPI. (2012, November 27). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. [Link]

  • PubMed Central (PMC). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. [Link]

  • Taylor & Francis. (2020, March 31). Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. [Link]

  • NSF PAR. Trends in Surface Plasmon Resonance Biosensing: Materials, Methods, and Machine Learning. [Link]

  • ResearchGate. (2024, August). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • PubMed Central (PMC). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • ResearchGate. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 9-Oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

The structure of this guide is designed to be a direct operational resource. We will move from understanding the potential hazards to implementing concrete, actionable steps for safe handling, spill management, and disposal.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific SDS for 9-Oxa-1-azaspiro[5.5]undecane, we will infer its potential hazards from analogous structures such as 3-Oxa-9-azaspiro[5.5]undecane and 6-oxa-9-azaspiro[4.5]decane hydrochloride.[5][6][7] These related compounds consistently exhibit the following GHS hazard classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][7]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][7]

  • Serious Eye Damage/Eye Irritation (Category 2A/1): Causes serious eye irritation or damage.[5][7]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[5][7]

This hazard profile is our foundational logic for the stringent personal protective equipment (PPE) and handling protocols that follow. The causality is clear: the potential for skin, eye, and respiratory irritation, coupled with oral toxicity, necessitates a multi-layered defense to prevent any route of exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a matter of simple compliance but of creating a reliable barrier between you and the potential hazards.[8][9] For 9-Oxa-1-azaspiro[5.5]undecane, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 4 mil thickness)Provides a robust barrier against skin contact with heterocyclic amines. Double-gloving is recommended, especially during transfers of neat material. Always inspect gloves for any signs of degradation or puncture before use.[5]
Eye & Face Protection ANSI Z87.1-rated Safety Glasses with side shields (minimum) or Chemical Splash Goggles. A face shield is required when handling larger quantities (>50 mL) or when there is a significant splash risk.Protects against splashes that can cause serious eye irritation or damage. A face shield offers a broader area of protection for both the eyes and face.[5]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from incidental contact and minor spills. Ensure the lab coat is fully buttoned.
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood. For larger quantities, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.The potential for respiratory irritation dictates that this compound should be handled in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5]

Operational Plan: From Receipt to Disposal

A self-validating protocol relies on consistent, repeatable steps. The following workflow is designed to minimize exposure at every stage of handling.

Preparation and Handling Protocol
  • Designated Area: All work with 9-Oxa-1-azaspiro[5.5]undecane must be conducted in a designated area within a certified chemical fume hood.

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.

  • Material Handling:

    • Allow the container to equilibrate to room temperature before opening.

    • Perform all transfers of the material within the fume hood.

    • Use a properly grounded spatula or other appropriate tool for transferring solids. For liquids, use a calibrated pipette with a disposable tip.

    • Keep the container sealed when not in use.

  • Post-Handling:

    • Wipe down the work surface with an appropriate solvent (e.g., isopropanol) followed by a soap and water solution.

    • Properly doff PPE, removing gloves last using the proper technique to avoid skin contact with the outer surface.[5]

    • Wash hands thoroughly with soap and water after handling is complete.[4][5]

Emergency and Spill Response

Small Spill (within a chemical fume hood):

  • Alert: Notify colleagues in the immediate vicinity.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Neutralize (if applicable): For an amine compound, a weak acid solution (e.g., 5% citric acid) can be cautiously applied, but this should only be done by trained personnel.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

Large Spill or Spill Outside of a Fume Hood:

  • EVACUATE the laboratory immediately.

  • ALERT your institution's emergency response team and your supervisor.

  • SECURE the area to prevent re-entry.

  • Do not attempt to clean up a large spill without the appropriate training and equipment.

Disposal Plan

All waste containing 9-Oxa-1-azaspiro[5.5]undecane must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("9-Oxa-1-azaspiro[5.5]undecane"), and the primary hazards (Irritant, Harmful if Swallowed).

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Improper disposal, such as pouring down the drain, is a serious violation of safety and environmental regulations.[10]

Visual Workflow and Logic

To ensure clarity, the following diagrams illustrate the key decision-making and operational flows for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Assess Hazards (Analog Data) B Select & Inspect PPE A->B C Designate Work Area (Fume Hood) B->C D Don PPE C->D E Handle Chemical in Fume Hood D->E F Seal Container E->F G Decontaminate Work Area F->G H Segregate & Label Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: High-Level Safety Workflow for 9-Oxa-1-azaspiro[5.5]undecane.

Spill Spill Occurs InHood Is spill contained in fume hood? Spill->InHood SmallSpill Is spill small (<100 mL)? InHood->SmallSpill Yes Evacuate EVACUATE LAB InHood->Evacuate No Contain Contain with Inert Absorbent SmallSpill->Contain Yes SmallSpill->Evacuate No Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Alert ALERT EHS Evacuate->Alert

Caption: Decision-Making Flowchart for Spill Response.

References

  • American Chemical Society. (n.d.). Doing Things Safely. Retrieved from [Link]

  • American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]

  • World Health Organization. (1999). Safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxa-1-azaspiro[5.5]undecane
Reactant of Route 2
9-Oxa-1-azaspiro[5.5]undecane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.